Product packaging for CASIN(Cat. No.:CAS No. 6044-86-6)

CASIN

Cat. No.: B1351208
CAS No.: 6044-86-6
M. Wt: 306.4 g/mol
InChI Key: RXIUMAOXORBRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CASIN (Cdc42 activity-specific inhibitor) is a small molecule compound that selectively binds to Cdc42-GDP with submicromolar affinity, competitively inhibiting its guanine nucleotide exchange factor (GEF) activity . This specific and transient inhibition of Cdc42, a key Rho GTPase, allows researchers to investigate the role of this signaling pathway in critical cellular processes such as cytoskeletal organization, cell adhesion, and cell migration . In research applications, this compound has been shown to mobilize hematopoietic stem cells (HSCs) from the bone marrow into peripheral blood, presenting a potential tool for improving stem cell harvest and transplantation regimens . Furthermore, studies indicate that this compound possesses rejuvenating properties; treatment of aged hematopoietic stem cells with this compound ex vivo can reverse age-related phenotypes and improve their engraftment potential . In vivo studies in aged mouse models have demonstrated that this compound can increase epidermal and dermal thickness, stimulate collagen synthesis in the skin, and even extend mean lifespan . These diverse effects make this compound a valuable compound for fundamental research in areas including stem cell biology, the biology of aging, immunology, and tissue regeneration . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O B1351208 CASIN CAS No. 6044-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIUMAOXORBRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387144
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-86-6, 425399-05-9
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of a plausible synthetic route and detailed characterization of the novel carbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive protocol for the preparation and analysis of this compound.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Tetrahydrocarbazole derivatives, in particular, have been explored for their potential as acetylcholinesterase inhibitors, anticancer agents, and neuroprotective agents.[1][2][3][4] The title compound, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, represents a novel structural scaffold with potential for further pharmacological investigation. This guide outlines a proposed synthetic pathway and a comprehensive characterization strategy for this molecule.

Proposed Synthesis

The synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, via a Fischer indole synthesis. The second step is the reductive amination of this ketone with ethanolamine to yield the final product.

The synthesis of the tetrahydrocarbazole core is proposed to follow the well-established Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.[1][2] This involves the reaction of (4-phenyl)phenylhydrazine with cyclohexanone.

Experimental Protocol:

A mixture of (4-phenyl)phenylhydrazine hydrochloride (1.0 eq.) and cyclohexanone (1.2 eq.) in glacial acetic acid is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

The final compound is synthesized via reductive amination of the 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate with ethanolamine.

Experimental Protocol:

To a solution of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq.) and ethanolamine (1.5 eq.) in a suitable solvent such as methanol or dichloroethane, a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, methanol/dichloromethane gradient) to yield 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Characterization

The structure and purity of the synthesized compound would be confirmed by various spectroscopic methods and elemental analysis.

Analysis Expected Results for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol
¹H NMR Signals corresponding to the aromatic protons of the carbazole and phenyl rings, the protons of the tetrahydrocarbazole core, and the protons of the aminoethanol side chain. The chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the aromatic, aliphatic, and alcohol carbons, confirming the carbon skeleton.
IR (KBr) Characteristic absorption bands for N-H stretching (amine and indole), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound (C₂₀H₂₂N₂O).
Elemental Analysis The percentages of Carbon, Hydrogen, and Nitrogen would be in close agreement with the calculated values for the molecular formula C₂₀H₂₂N₂O.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Reductive Amination A (4-phenyl)phenylhydrazine C 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one A->C Glacial Acetic Acid, Reflux B Cyclohexanone B->C E 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol C->E NaBH(OAc)₃, DCE D Ethanolamine D->E

Caption: Synthetic scheme for the target compound.

Characterization_Logic Compound Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS EA Elemental Analysis Compound->EA Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment EA->Purity Structure->Purity

Caption: Characterization workflow for the final product.

Conclusion

This technical guide presents a detailed and plausible pathway for the synthesis and characterization of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. The described methodologies are based on established chemical transformations and provide a solid foundation for the successful preparation and verification of this novel compound. The availability of this molecule will enable further investigation into its potential biological activities, contributing to the ongoing development of new therapeutic agents based on the versatile carbazole scaffold. Future studies should focus on the biological evaluation of this compound, including its potential as an acetylcholinesterase inhibitor or anticancer agent, given the known activities of related tetrahydrocarbazole derivatives.

References

The Rising Therapeutic Potential of Tetrahydrocarbazole Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. Novel derivatives of this heterocyclic system are continuously being explored as promising candidates for the treatment of a wide array of diseases, including cancer, microbial infections, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of novel tetrahydrocarbazole derivatives, with a focus on their quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of novel tetrahydrocarbazole derivatives has been quantified across various therapeutic areas. The following tables summarize the inhibitory concentrations (IC50) for anticancer and neuroprotective activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activities, providing a comparative analysis of the potency of these compounds.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydrocarbazole-tethered triazole (5g)MCF-7 (Breast)Not specified[1]
Tetrahydrocurcumin-linked triazole (4g)HCT-116 (Colon)1.09 ± 0.17[2]
Tetrahydrocurcumin-linked triazole (4g)A549 (Lung)45.16 ± 0.92[2]
Tetrahydrocurcumin-linked triazole (4k)HCT-116 (Colon)Moderate[2]
β-keto-1,2,3-triazole derivatives (3a-f)MCF-7 (Breast)39.3 - >54.6[3]
Pyrimidine derivative (43)A549 (Lung)2.14[4]
Pyrimidine derivative (44)HCT-116 (Colon)3.59[4]
Indolyl-pyrimidine hybrid (60)MCF-7 (Breast)5.1[4]
Combretastatin-pyrimidine hybrid (35)MCF-7 (Breast)3.38[4]
Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives
Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Tetrahydrocarbazole derivativeBacteria21[5]
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2)S. aureus48.42[6]
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2)E. coli168.01[6]
Carbazole derivative (3)B. cereus12.73[6]
Carbazole derivative (1)S. Typhimurium50.08[6]
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10)Staphylococcus spp.32[7]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus30[8]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. epidermidis50[8]
Carbazole-oxadiazole derivativeS. aureusPotent[8]
Table 3: Neuroprotective Activity of Tetrahydrocarbazole Derivatives
Compound/DerivativeTarget/AssayIC50 (µM)Reference
γ-carboline-tetrahydrocarbazole conjugate (5e)Butyrylcholinesterase (BChE)Mixed-type inhibition[9]
γ-carboline-carbazole conjugate (3c)Butyrylcholinesterase (BChE)Mixed-type inhibition[9]
Amino derivative (3)Acetylcholinesterase (AChE)Selective inhibition[10][11]
Methylamino derivative (4)Acetylcholinesterase (AChE)Selective inhibition[10][11]
Butyl nitro derivative (17)Acetylcholinesterase (AChE)Selective inhibition[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the fundamental experimental protocols for the synthesis and biological evaluation of tetrahydrocarbazole derivatives.

Synthesis of Tetrahydrocarbazole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of the tetrahydrocarbazole scaffold.

Principle: The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone (e.g., cyclohexanone), with the elimination of ammonia.

General Procedure:

  • Formation of Phenylhydrazone: Equimolar amounts of a substituted phenylhydrazine and cyclohexanone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone.

  • Cyclization: An acid catalyst, typically glacial acetic acid, sulfuric acid, or a Lewis acid, is added to the reaction mixture. The mixture is then heated under reflux for a specified period (e.g., 5 minutes to several hours).

  • Isolation and Purification: Upon cooling, the tetrahydrocarbazole product often crystallizes out of the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The tetrahydrocarbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium or fungus is prepared to a specific turbidity, typically a 0.5 McFarland standard.

  • Serial Dilution: The tetrahydrocarbazole derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity Assessment: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity and screen for its inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color development.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test tetrahydrocarbazole derivative at various concentrations.

  • Enzyme Addition: A solution of acetylcholinesterase enzyme is added to the wells, and the plate is pre-incubated for a short period.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: The absorbance at 412 nm is measured at multiple time points using a microplate reader to determine the rate of the reaction.

  • Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the untreated control. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetrahydrocarbazole derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows.

Anticancer Mechanism: Induction of Apoptosis

Many tetrahydrocarbazole derivatives exhibit anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

THC Tetrahydrocarbazole Derivative Bax Bax THC->Bax Activates Bcl2 Bcl-2 THC->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates

Caption: Intrinsic apoptosis pathway induced by tetrahydrocarbazole derivatives.

Neuroprotective Mechanism: Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. Tetrahydrocarbazole derivatives have shown promise as potent cholinesterase inhibitors.

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Choline Choline + Acetate AChE->Choline Signal Neuronal Signal AChR->Signal Activates THC Tetrahydrocarbazole Derivative THC->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition by tetrahydrocarbazole derivatives.

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory properties of some tetrahydrocarbazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates THC Tetrahydrocarbazole Derivative THC->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by tetrahydrocarbazole derivatives.

Experimental Workflow: High-Throughput Screening for Biological Activity

The discovery of novel bioactive tetrahydrocarbazole derivatives often begins with a high-throughput screening (HTS) campaign to evaluate a large library of compounds.

CompoundLibrary Tetrahydrocarbazole Derivative Library PrimaryScreening Primary Screening (e.g., Single Concentration Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Assay (IC50/MIC Determination) HitIdentification->DoseResponse Active Compounds LeadSelection Lead Candidate Selection DoseResponse->LeadSelection FurtherStudies Further Preclinical Studies (In vivo efficacy, ADME/Tox) LeadSelection->FurtherStudies

Caption: A typical workflow for high-throughput screening of tetrahydrocarbazole derivatives.

Conclusion

Novel tetrahydrocarbazole derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities, supported by compelling quantitative data, underscore their importance in modern drug discovery. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and optimize these fascinating molecules. Moreover, a deeper understanding of their mechanisms of action and the signaling pathways they modulate will be instrumental in the rational design of next-generation tetrahydrocarbazole-based therapeutics with enhanced efficacy and safety profiles. The continued investigation of this chemical scaffold is poised to yield significant breakthroughs in the fight against some of the most challenging human diseases.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific studies on the mechanism of action of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol have been identified in publicly available literature. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action based on the well-documented biological activities of structurally related carbazole and tetrahydrocarbazole derivatives. The information presented herein is intended to serve as a foundational resource for hypothesis generation and to guide future research into this specific molecule.

Introduction to the Carbazole Scaffold

Carbazole is a tricyclic aromatic heterocycle that forms the core of many naturally occurring alkaloids and synthetic molecules of significant pharmacological interest. The rigid, planar structure of the carbazole nucleus, combined with its electron-rich nature, makes it a privileged scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets. Derivatives of carbazole have been extensively investigated and have shown a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties.[1][2]

The specific compound, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, features a tetrahydrocarbazole core, which provides a three-dimensional structure that can be crucial for specific receptor binding. The addition of a phenyl group at the 6th position and an aminoethanol side chain at the 1st position introduces key functional groups that can participate in hydrogen bonding, hydrophobic, and electrostatic interactions with biological macromolecules.

Potential Mechanisms of Action Based on Structurally Related Compounds

Given the lack of direct experimental data, the potential mechanisms of action for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol can be inferred from the known activities of other carbazole derivatives.

A significant body of research has focused on the anticancer properties of carbazole derivatives.[3] Several potential mechanisms have been identified for these compounds.

  • Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): Many carbazole derivatives have been shown to target the JAK/STAT signaling pathway, with a particular emphasis on STAT3.[4][5] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis. Carbazole-based compounds may inhibit STAT3 phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in tumorigenesis.

  • Topoisomerase Inhibition: Some carbazole aminoalcohols have been identified as topoisomerase I inhibitors. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis.

  • Kinase Inhibition: The indolocarbazole scaffold, a related structure, is known to be a potent inhibitor of various protein kinases, including protein kinase C (PKC) and cyclin-dependent kinases (CDKs). It is plausible that tetrahydrocarbazole derivatives could also exhibit kinase inhibitory activity, disrupting cell cycle progression and signaling pathways critical for cancer cell growth.

  • Induction of Apoptosis: Carbazole derivatives can induce apoptosis through various intrinsic and extrinsic pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.

Experimental Protocol: STAT3 Inhibition Assay

A common method to assess the inhibition of STAT3 is through a luciferase reporter gene assay.

  • Cell Culture: Human cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with a plasmid containing a STAT3-responsive luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol) for a specified period (e.g., 24 hours).

  • Luciferase Assay: Cell lysates are collected, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on STAT3 transcriptional activity. IC50 values are then determined from dose-response curves.

Signaling Pathway: Potential STAT3 Inhibition by a Carbazole Derivative

STAT3_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Carbazole Carbazole Derivative Carbazole->JAK Carbazole->STAT3 Inhibition of Phosphorylation Carbazole->Dimer Inhibition of Dimerization

Caption: Potential inhibition points of carbazole derivatives in the JAK/STAT3 signaling pathway.

Carbazole derivatives have also been explored for their potential in treating neurodegenerative diseases.

  • Serotonin Receptor Ligands: Certain tetrahydrocarbazole derivatives have shown affinity for serotonin receptors, such as the 5-HT1D receptor. As ligands for these receptors, they could modulate serotonergic neurotransmission, which is implicated in mood, cognition, and various neurological disorders.

  • Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. The carbazole nucleus can act as a radical scavenger, and derivatives have demonstrated potent antioxidant activity, potentially protecting neurons from oxidative damage.[6]

Experimental Protocol: Serotonin Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1D) are prepared from cultured cells or animal brain tissue.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-5-carboxamidotryptamine) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Relationship: Hypothesis for Neuroprotective Action

Neuroprotection Carbazole Carbazole Derivative ReceptorBinding Serotonin Receptor Binding Carbazole->ReceptorBinding Antioxidant Antioxidant Activity Carbazole->Antioxidant Modulation Modulation of Neurotransmission ReceptorBinding->Modulation ROS Reduced Oxidative Stress Antioxidant->ROS Neuroprotection Neuroprotection Modulation->Neuroprotection ROS->Neuroprotection

Caption: Hypothesized dual mechanism for the neuroprotective effects of carbazole derivatives.

The carbazole scaffold is present in several naturally occurring antimicrobial agents. Synthetic derivatives have also shown promising activity against a range of bacteria and fungi.[7]

  • Membrane Permeabilization: One proposed mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Enzyme Inhibition: Carbazole derivatives may inhibit essential microbial enzymes, such as DNA gyrase, thereby interfering with DNA replication and repair.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare Prepare Bacterial/ Fungal Inoculum Start->Prepare Dilute Serial Dilution of Test Compound Start->Dilute Incubate Incubate Inoculum with Compound Prepare->Incubate Dilute->Incubate Measure Measure Microbial Growth (e.g., OD600) Incubate->Measure Determine Determine MIC Measure->Determine End End Determine->End

References

Potential Therapeutic Targets of 6-Phenyl-Tetrahydrocarbazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-phenyl-tetrahydrocarbazole scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. As a derivative of the broader tetrahydrocarbazole (THC) class of compounds, it holds potential for a wide range of therapeutic applications. This technical guide synthesizes the available preclinical data on 6-phenyl-tetrahydrocarbazole and its close analogs, providing insights into its potential therapeutic targets, mechanisms of action, and the experimental methodologies used in its evaluation. While direct, comprehensive studies on 6-phenyl-tetrahydrocarbazole are limited, by examining data from related phenylcarbazole and substituted tetrahydrocarbazole compounds, we can delineate a clear path for future research and drug development. This guide will cover potential applications in oncology, neuroprotection, and anti-inflammatory therapies.

Introduction to 6-Phenyl-Tetrahydrocarbazole

Tetrahydrocarbazoles are a significant class of heterocyclic compounds present in numerous biologically active natural products and synthetic molecules.[1] The fusion of a cyclohexane ring to the indole core creates a rigid, three-dimensional structure that is amenable to a variety of chemical modifications. The introduction of a phenyl group at the 6-position of the tetrahydrocarbazole nucleus can significantly influence its physicochemical properties, such as lipophilicity and planarity, which in turn can modulate its interaction with biological targets.

The core structure of 6-phenyl-1,2,3,4-tetrahydrocarbazole is depicted below:

G cluster_0 6-Phenyl-1,2,3,4-tetrahydrocarbazole start c1 C c2 C c3 C c2->c3 c4 C c3->c4 c4a C c4->c4a c8a C c4a->c8a c5 C c5->c4a c6 C c6->c5 c7 C c7->c6 c8 C c8->c7 c8a->c8 n9 N c8a->n9 h9 H n9->h9 c1' C c2' C c1'->c2' c3' C c2'->c3' c4' C c3'->c4' c5' C c4'->c5' c6' C c5'->c6' c6'->c1'

Caption: Core chemical structure of 6-phenyl-tetrahydrocarbazole.

Potential Therapeutic Targets in Oncology

The anticancer potential of carbazole derivatives is well-documented. Several lines of evidence suggest that 6-phenyl-tetrahydrocarbazole compounds may exert their effects through modulation of key cellular processes involved in cancer progression.

DNA Intercalation and Topoisomerase Inhibition

Closely related phenylcarbazole derivatives have demonstrated the ability to interact with DNA and inhibit the activity of topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[2]

Hypothesized Mechanism of Action:

  • The planar carbazole ring system allows for intercalation between DNA base pairs.

  • This interaction can disrupt the normal function of DNA processing enzymes.

  • Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis.

Compound 6-Phenyl-Tetrahydrocarbazole DNA Nuclear DNA Compound->DNA Intercalation TopoI Topoisomerase I Compound->TopoI Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription TopoI->Replication Facilitates TopoI->Transcription Facilitates SSB Single-Strand Breaks TopoI->SSB Prevents Apoptosis Apoptosis SSB->Apoptosis

Caption: Proposed mechanism of DNA damage by 6-phenyl-tetrahydrocarbazole.

Cyclin-Dependent Kinase (CDK) Inhibition

Phenylcarbazole derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), such as CDC2 (CDK1) and CDK5.[2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Potential Signaling Pathway:

Compound 6-Phenyl-Tetrahydrocarbazole CDK1 CDK1/Cyclin B Compound->CDK1 Inhibition CDK5 CDK5/p35 Compound->CDK5 Inhibition G2M G2/M Transition CDK1->G2M Promotes Apoptosis Apoptosis G2M->Apoptosis Leads to cell cycle arrest and potentially

Caption: Potential inhibition of cell cycle progression by 6-phenyl-tetrahydrocarbazole.

Quantitative Data on Related Compounds
Compound ClassCell LineAssayIC50 (nM)Reference
Phenylcarbazole DerivativesCEM (Human Leukemia)Cytotoxicity10-100[2]

Potential Therapeutic Targets in Neuroprotection

The carbazole scaffold is a key feature of the P7C3 class of neuroprotective agents.[3] These compounds have shown efficacy in models of neurodegenerative diseases such as Parkinson's and ALS.

Neuroprotective Mechanisms

The precise mechanism of action of the P7C3 family is still under investigation, but it is believed to involve the activation of pathways that promote neuronal survival and inhibit apoptotic cell death.

Experimental Workflow for Assessing Neuroprotection:

start Primary Neuronal Culture induce_damage Induce Neurotoxicity (e.g., 6-OHDA, MPTP) start->induce_damage treat Treat with 6-Phenyl-Tetrahydrocarbazole induce_damage->treat assess Assess Neuronal Viability (e.g., MTT assay) treat->assess measure_ros Measure ROS Levels assess->measure_ros measure_apoptosis Measure Apoptosis Markers (e.g., Caspase-3) assess->measure_apoptosis

Caption: Experimental workflow for evaluating neuroprotective effects.

Potential Therapeutic Targets in Anti-inflammatory Applications

Tetrahydrocarbazole derivatives have been investigated for their anti-inflammatory properties, with a key target being the cyclooxygenase (COX) enzymes.[4]

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Hypothesized Anti-inflammatory Pathway:

AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Compound 6-Phenyl-Tetrahydrocarbazole Compound->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

Detailed Experimental Protocols

While specific protocols for 6-phenyl-tetrahydrocarbazole are not published, the following are generalized methodologies for the key experiments cited.

Synthesis of Tetrahydrocarbazole Derivatives

The Fischer indole synthesis is a common method for preparing the tetrahydrocarbazole scaffold.[5]

General Procedure:

  • A substituted phenylhydrazine is reacted with a cyclohexanone derivative in a suitable solvent (e.g., acetic acid, ethanol).

  • The reaction mixture is heated under reflux for several hours.

  • The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells or the neuroprotective effects on neurons.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

  • The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.

Protocol:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

  • Arachidonic acid is added to initiate the reaction.

  • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion and Future Directions

The 6-phenyl-tetrahydrocarbazole scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology, neuroprotection, and anti-inflammatory medicine. The available data on related compounds suggest that DNA interaction, topoisomerase inhibition, CDK inhibition, and COX inhibition are all plausible therapeutic targets.

Future research should focus on:

  • The synthesis of a focused library of 6-phenyl-tetrahydrocarbazole derivatives with diverse substitution patterns on the phenyl ring.

  • Systematic in vitro screening of these compounds against a panel of cancer cell lines, neuronal models of disease, and inflammatory targets.

  • Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In vivo efficacy studies in relevant animal models to validate the therapeutic potential of lead candidates.

By pursuing these avenues of research, the full therapeutic potential of 6-phenyl-tetrahydrocarbazole compounds can be unlocked, leading to the development of new and effective treatments for a range of human diseases.

References

In Vitro Screening of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro screening data for the specific compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is limited. This guide provides a comprehensive framework for its potential in vitro evaluation based on the known biological activities of structurally related carbazole derivatives. The experimental protocols and potential signaling pathways described are extrapolated from studies on analogous compounds.

Introduction

Carbazole alkaloids and their synthetic derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, belonging to the tetrahydrocarbazole family, holds promise as a therapeutic candidate. Its structural features, combining a rigid carbazole scaffold with a flexible aminoethanol side chain, suggest potential interactions with various biological targets.

This technical guide outlines a proposed in vitro screening cascade for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, provides detailed experimental protocols for key assays, and visualizes potential mechanisms of action based on data from related carbazole derivatives.

Proposed In Vitro Screening Cascade

Based on the activities reported for analogous carbazole structures, a tiered screening approach is recommended to elucidate the biological profile of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Validation & Selectivity A Cytotoxicity Assays (e.g., MTT, LDH) D Cell Cycle Analysis A->D Active E Apoptosis Assays (e.g., Annexin V, Caspase Activity) A->E Active B Enzyme Inhibition Assays (e.g., Kinases, AChE, COX-2) G Signaling Pathway Analysis (e.g., NF-κB, MAPK) B->G Active C Receptor Binding Assays C->G Active H Target Knockdown/Overexpression Studies D->H E->H F Gene Expression Analysis (e.g., qPCR, Western Blot) I Panel Screening (e.g., Kinase Panel) G->I J Off-Target Liability Assays G->J

Caption: Proposed workflow for in vitro screening.

Quantitative Data from Structurally Related Carbazole Derivatives

While specific data for the target compound is unavailable, the following tables summarize in vitro data for analogous carbazole derivatives, providing a rationale for the proposed screening targets.

Table 1: Anticancer Activity of Carbazole Derivatives

CompoundCell LineAssayIC50 (µg/mL)Reference
7-Chloro-1,4-dimethyl-9H-carbazoleARO (Anaplastic Thyroid Cancer)MTT10.1[1]
7-Chloro-1,4-dimethyl-9H-carbazoleFRO (Anaplastic Thyroid Cancer)MTT5.8[1]
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridine carboxamideTPC1 (Papillary Thyroid Cancer)MTT6.2[1]
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridine carboxamideBHP 7-12 (Papillary Thyroid Cancer)MTT11.43[1]

Table 2: Cholinesterase Inhibitory Activity of Tetrahydrocarbazole Derivatives

CompoundEnzymeInhibition MethodActivityReference
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesterase (AChE)Ellman's MethodSelective AChE Inhibitor[2][3]
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesterase (AChE)Ellman's MethodSelective AChE Inhibitor[2][3]
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineAcetylcholinesterase (AChE)Ellman's MethodSelective AChE Inhibitor[2][3]

Table 3: Anti-inflammatory Activity of Carbazole Alkaloids

CompoundTargetAssayResultReference
Clausine ACOX-2In Vitro Enzyme Assay45% inhibition at 20 µg/mL

Detailed Experimental Protocols

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.[2][3]

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Reaction: In a 96-well plate, mix the AChE enzyme, DTNB, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Donepezil can be used as a standard inhibitor.[2][3]

NF-κB Reporter Assay

This assay is used to determine if the compound modulates the NF-κB signaling pathway.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with the test compound for a specified period.

  • Pathway Stimulation: Stimulate the NF-κB pathway using an appropriate agonist (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and determine the effect of the compound on NF-κB activation.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of carbazole derivatives, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol may exert its effects through various signaling pathways.

Pro-Apoptotic Signaling in Cancer Cells

Many carbazole compounds exhibit anticancer activity by inducing apoptosis. The potential mechanism is illustrated below.

G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade compound Carbazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential pro-apoptotic mechanism of action.

Inhibition of Pro-inflammatory Pathways

Carbazole alkaloids have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway.

G cluster_0 NF-κB Signaling cluster_1 compound Carbazole Derivative IKK IKK compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK NFkB_n->Genes_n Induces

Caption: Potential anti-inflammatory mechanism via NF-kB.

Conclusion

While direct in vitro screening data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not yet widely published, the extensive research on related carbazole derivatives provides a strong foundation for predicting its potential biological activities and guiding its experimental evaluation. The proposed screening cascade, focusing on anticancer, neuroprotective, and anti-inflammatory endpoints, offers a rational approach to characterizing this promising compound. The detailed protocols and pathway diagrams included in this guide serve as a practical resource for researchers initiating the in vitro investigation of this and other novel carbazole derivatives.

References

Preliminary Cytotoxicity Studies of Phenyl-Substituted Tetrahydrocarbazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of phenyl-substituted tetrahydrocarbazoles. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the anticancer potential of this class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways.

Core Findings: Phenyl-Substituted Tetrahydrocarbazoles as Cytotoxic Agents

Recent studies have highlighted the potential of phenyl-substituted tetrahydrocarbazoles and their derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines. The substitution pattern on the phenyl ring and the tetrahydrocarbazole core plays a crucial role in modulating the cytotoxic potency and selectivity of these compounds.

Data Presentation: In Vitro Cytotoxicity of Tetrahydrocarbazole Derivatives

The following tables summarize the quantitative data from cytotoxic evaluations of various tetrahydrocarbazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of the compounds' potency.

CompoundCell LineIC50 (µM)
Tetrahydrocarbazole-Dithioate Hybrid (6f) MCF7 (Breast Adenocarcinoma)0.00724[1]
HCT116 (Colon Carcinoma)0.00823[1]
Carbazole Derivative (14a) 7901 (Gastric Adenocarcinoma)11.8[2]
A875 (Human Melanoma)9.77[2]

Table 1: IC50 values of lead tetrahydrocarbazole and carbazole derivatives against various cancer cell lines.

CompoundSubstitutionCell LineIC50 (nM/mL)
6a PiperazineMCF710.3[1]
HCT11613.6[1]
6b 4-MethylpiperazineMCF79.87[1]
HCT11611.2[1]
6c 4-EthylpiperazineMCF79.55[1]
HCT11610.8[1]
6d 4-PhenylpiperazineMCF78.12[1]
HCT1169.76[1]
6e 4-(4-Methoxyphenyl)piperazineMCF78.43[1]
HCT11610.1[1]
6f 4-(4-Chlorophenyl)piperazineMCF77.24[1]
HCT1168.23[1]
Doxorubicin (Standard) MCF77.51[1]
HCT1168.54[1]

Table 2: Cytotoxic activity of heterocyclic dithiocarbamate derivatives of tetrahydrocarbazole (6a-g) against MCF7 and HCT116 cell lines. [1]

Experimental Protocols

The following section details the standard methodologies employed in the preliminary cytotoxicity screening of phenyl-substituted tetrahydrocarbazoles.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF7, HCT116, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phenyl-substituted tetrahydrocarbazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., MCF7, HCT116) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Measurement (570 nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation end End calculation->end

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of phenyl-substituted tetrahydrocarbazoles.

Proposed Signaling Pathway for Cytotoxicity

Based on studies of structurally related compounds, a plausible mechanism of action for phenyl-substituted tetrahydrocarbazoles involves the induction of apoptosis and cell cycle arrest.

G cluster_trigger Induction cluster_cellular Cellular Response cluster_pathway Apoptotic Pathway cluster_outcome Outcome compound Phenyl-substituted Tetrahydrocarbazole cell_cycle Cell Cycle Arrest (G1 or G2/M phase) compound->cell_cycle inhibits apoptosis Apoptosis Induction compound->apoptosis induces cell_death Cancer Cell Death cell_cycle->cell_death bax_up Bax Upregulation apoptosis->bax_up bcl2_down Bcl-2 Downregulation apoptosis->bcl2_down caspase9 Caspase-9 Activation bax_up->caspase9 bcl2_down->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->cell_death

Caption: Proposed signaling pathway for the cytotoxic effects of phenyl-substituted tetrahydrocarbazoles.

References

Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, a derivative of the tetrahydrocarbazole scaffold. Tetrahydrocarbazoles are significant structural motifs in a variety of biologically active compounds. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the development of new therapeutic agents.

This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the title compound. The analysis is based on the known spectroscopic characteristics of the parent 2,3,4,9-tetrahydro-1H-carbazole moiety and related substituted derivatives.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol combines a rigid tetracyclic carbazole core with a flexible aminoethanol side chain and a phenyl substituent. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.

cluster_Molecule 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol cluster_Spectroscopy Spectroscopic Techniques Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR Structural Connectivity Chemical Environment IR IR Structure->IR Functional Groups MS MS Structure->MS Molecular Weight Fragmentation

Caption: Relationship between molecular structure and spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. These predictions are based on established values for similar chemical structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.6m5HPhenyl-H
~ 7.0 - 7.3m3HCarbazole Ar-H
~ 4.0 - 4.2m1HCH-NH
~ 3.6 - 3.8t2HCH₂-OH
~ 2.8 - 3.0t2HNH-CH₂
~ 2.5 - 2.8m4HCarbazole Aliphatic-H (C2, C4)
~ 1.8 - 2.1m4HCarbazole Aliphatic-H (C3)
Variablebr s1HN-H (carbazole)
Variablebr s1HN-H (amino)
Variablebr s1HO-H
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 140 - 145Phenyl C (quaternary)
~ 135 - 140Carbazole Ar-C (quaternary)
~ 125 - 130Phenyl CH
~ 110 - 125Carbazole Ar-CH
~ 105 - 110Carbazole Ar-C (quaternary)
~ 60 - 65CH₂-OH
~ 50 - 55CH-NH
~ 45 - 50NH-CH₂
~ 20 - 30Carbazole Aliphatic-CH₂
Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200BroadO-H and N-H stretching
~ 3100 - 3000MediumAromatic C-H stretching
~ 2950 - 2850StrongAliphatic C-H stretching
~ 1600, 1480Medium-StrongAromatic C=C stretching
~ 1200 - 1000StrongC-N and C-O stretching
~ 750StrongAromatic C-H bending (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M+H]⁺Molecular ion peak
[M-H₂O]⁺Loss of water
[M-CH₂OH]⁺Loss of hydroxymethyl group
Various fragmentsFragmentation of the carbazole ring and side chain

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compound. Instrument parameters should be optimized for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., PENDANT, DEPT).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Deposit a thin film of the sample on a salt plate (e.g., NaCl, KBr).

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

cluster_Workflow General Spectroscopic Workflow start Sample Preparation nmr NMR Data Acquisition (¹H, ¹³C) start->nmr ir IR Data Acquisition start->ir ms MS Data Acquisition start->ms processing Data Processing (FT, Baseline Correction, etc.) nmr->processing ir->processing ms->processing analysis Spectral Interpretation & Structural Elucidation processing->analysis end Final Report analysis->end

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. This is a soft ionization technique suitable for identifying the molecular ion.

    • Electron Ionization (EI): For more volatile and thermally stable compounds, direct insertion or GC-MS can be used. This technique often leads to more extensive fragmentation.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

    • Polarity: Positive ion mode is typically used for nitrogen-containing compounds.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol through NMR, IR, and MS provides a complete picture of its molecular structure. The combination of these techniques allows for the unambiguous identification of the compound and is an indispensable tool in its synthesis, characterization, and application in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers in the field.

An In-depth Technical Guide on the Solubility and Stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential considerations and methodologies for determining the solubility and stability of the novel carbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, in biologically relevant buffers. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on establishing a robust framework for its physicochemical characterization, drawing upon established principles for small molecules and carbazole derivatives.

Carbazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy and development of such compounds as therapeutic agents are critically dependent on their solubility and stability in physiological environments.[4][5][6] This guide outlines the necessary experimental protocols and data presentation strategies to facilitate the preclinical development of this promising molecule.

Section 1: Solubility in Biological Buffers

A fundamental property for any potential drug candidate is its aqueous solubility, as it directly influences bioavailability and formulation development. For oral dosage forms, for instance, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter.[7] The solubility of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol should be determined in various standard biological buffers to simulate physiological pH conditions.

The selection of buffers is crucial for mimicking different physiological compartments. Commonly used buffers in preclinical studies include:

  • Phosphate-Buffered Saline (PBS): Widely used to simulate the isotonic and pH conditions of human body fluids (typically pH 7.4).[8]

  • TRIS (Tris(hydroxymethyl)aminomethane) Buffer: A common buffer in biochemistry and molecular biology with a pKa of around 8.1, making it suitable for a slightly alkaline pH range.[9]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: A zwitterionic buffer with a pKa of approximately 7.5, often preferred in cell culture media for its ability to maintain physiological pH.

  • Simulated Gastric Fluid (SGF): Typically at pH 1.2, used to assess solubility and stability in the acidic environment of the stomach.[10]

  • Simulated Intestinal Fluid (SIF): Generally at pH 6.8, to evaluate the compound's behavior in the small intestine.[10]

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

Objective: To determine the saturation concentration of the compound in a specific buffer at a constant temperature.

Materials:

  • 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (solid form)

  • Selected biological buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a known volume of the biological buffer in a sealed flask. This ensures that a saturated solution is formed.

  • Place the flasks in a shaker incubator set at a constant temperature, typically 37 °C, to mimic physiological conditions.[10]

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[11]

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Repeat the experiment in triplicate for each buffer system to ensure reproducibility.[11]

The quantitative solubility data should be summarized in a clear and structured table.

Buffer SystempHTemperature (°C)Mean Solubility (µg/mL)Standard DeviationMolar Solubility (µM)
PBS7.437[Experimental Value][Experimental Value][Calculated Value]
TRIS7.437[Experimental Value][Experimental Value][Calculated Value]
HEPES7.437[Experimental Value][Experimental Value][Calculated Value]
SGF1.237[Experimental Value][Experimental Value][Calculated Value]
SIF6.837[Experimental Value][Experimental Value][Calculated Value]

Section 2: Stability in Biological Buffers

Stability testing is a critical component of drug development, providing insights into the degradation kinetics and potential degradation products of a compound.[4][6][12] These studies are essential for determining appropriate storage conditions, shelf-life, and potential liabilities of the drug candidate.[4][6]

The stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in biological buffers can be influenced by several factors:

  • pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.

  • Temperature: Higher temperatures can accelerate degradation reactions.[13]

  • Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.

  • Enzymatic Degradation: In biological matrices containing enzymes (e.g., plasma, tissue homogenates), enzymatic degradation can be a significant pathway.[13]

A common approach for assessing chemical stability involves incubating the compound in the buffer of interest and monitoring its concentration over time using a stability-indicating HPLC method.

Objective: To determine the rate of degradation of the compound in different biological buffers under controlled conditions.

Materials:

  • Stock solution of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in a suitable solvent (e.g., DMSO)

  • Selected biological buffers

  • Thermostatically controlled incubator

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

  • Autosampler vials

Procedure:

  • Prepare a solution of the compound in each biological buffer at a known initial concentration (e.g., 10 µM). The initial concentration of the organic co-solvent (like DMSO) should be kept low (typically <1%) to minimize its effect on stability.

  • Divide the solution for each buffer into multiple aliquots in separate vials.

  • Place the vials in an incubator at a controlled temperature (e.g., 37 °C). For accelerated stability studies, a higher temperature (e.g., 40 °C) can be used.[12]

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial for each buffer.

  • Immediately quench any further degradation by adding a suitable solvent or by freezing the sample.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) of the compound in each buffer.

The results of the stability studies should be presented in a tabular format.

Buffer SystempHTemperature (°C)Initial Concentration (µM)Half-life (t½, hours)Degradation Rate Constant (k, h⁻¹)
PBS7.437[Experimental Value][Calculated Value][Calculated Value]
SGF1.237[Experimental Value][Calculated Value][Calculated Value]
SIF6.837[Experimental Value][Calculated Value][Calculated Value]

Section 3: Visualizations

Visual representations of experimental workflows and potential mechanisms of action can greatly aid in the understanding and communication of complex scientific concepts.

The following diagram illustrates the general workflow for characterizing the solubility and stability of a test compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Supersaturated Solution (Compound + Buffer) incubate_sol Incubate at 37°C (e.g., 24-48h) prep_sol->incubate_sol separate_sol Centrifuge & Filter incubate_sol->separate_sol analyze_sol Quantify by HPLC separate_sol->analyze_sol results Physicochemical Profile: Solubility & Stability Data analyze_sol->results prep_stab Prepare Solution in Buffer (Known Concentration) incubate_stab Incubate at 37°C prep_stab->incubate_stab sample_stab Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate_stab->sample_stab analyze_stab Quantify by HPLC sample_stab->analyze_stab analyze_stab->results compound Test Compound: 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol compound->prep_sol compound->prep_stab G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Carbazole Derivative Compound->PI3K

References

The Rise of Carbazole Aminoalcohols: A New Frontier in Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, carbazole derivatives have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide focuses on a particularly promising subclass: carbazole aminoalcohols. These compounds have garnered significant attention for their potent anticancer, antiparasitic, and antimicrobial properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel bioactive carbazole aminoalcohols, with a focus on quantitative data and detailed experimental methodologies.

I. Bioactivity of Novel Carbazole Aminoalcohols: A Quantitative Overview

Recent studies have highlighted the significant potential of carbazole aminoalcohols against various disease models. The biological activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a drug that is required for 50% inhibition or effect in vitro. The following tables summarize the key quantitative data from recent publications.

Table 1: Anticancer Activity of Carbazole Aminoalcohols
CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolidine derivative 5 A549, HCT116, MDA-MB-231Single-digit µM rangeTopoisomerase I inhibition
Propyl- to pentyl-amines derivatives 7, 14, 15, 24 A549, HCT116, MDA-MB-231Single-digit µM rangeTopoisomerase I inhibition
Hexyl-amine substituted carbazole aminoalcohol 16 15 cancer cell lines1.5 - 7.9Apoptosis induction, Bcl-2 involvement
1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol 6 HeLaSingle-digit µM rangeTopoisomerase I inhibition, G2-phase cell-cycle arrest, apoptosis induction[1]
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)Melanoma cellsNot specifiedReactivation of p53 pathway[2]
Table 2: Antiparasitic Activity of Carbazole Aminoalcohols
CompoundParasiteIC50/EC50 (µM)Mechanism of ActionReference
H1402Trypanosoma brucei bruceiEC50 = 0.73 ± 0.05Morphological destruction, phosphatidylserine externalization[3]
Various carbazole aminoalcoholsPlasmodium falciparum (3D7 and Dd2 strains)Potent in vitro activityInhibition of β-hematin formation[4]
Various carbazole aminoalcoholsSchistosoma japonicum (adult and juvenile)Potent in vitro activityInhibition of β-hematin formation[4]
1-(1-aminopropan-2-ol)carbazole analoguesPlasmodium falciparum K1 strainPotent hitsNot specified[5]

II. Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the synthesis and biological evaluation of carbazole aminoalcohols, based on published literature.

A. General Synthesis of Carbazole Aminoalcohols

The synthesis of carbazole aminoalcohols typically involves a multi-step process. A common route starts with the alkylation of a carbazole core, followed by the introduction of an aminoalcohol side chain.

Step 1: N-Alkylation of the Carbazole Ring The carbazole nitrogen is first functionalized, often by reaction with an epoxide-containing reagent in the presence of a base.

  • Reagents: Carbazole, epichlorohydrin (or a similar epoxide), a base (e.g., sodium hydride, potassium carbonate), and a suitable solvent (e.g., dimethylformamide, acetone).

  • Procedure: To a solution of the carbazole in the solvent, the base is added portion-wise at a controlled temperature. Subsequently, the epoxide is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by thin-layer chromatography). The reaction is then quenched, and the product is extracted and purified by column chromatography.

Step 2: Amination The resulting epoxide intermediate is then opened by an appropriate amine to introduce the aminoalcohol functionality.

  • Reagents: The N-alkylated carbazole epoxide, the desired primary or secondary amine, and a solvent (e.g., methanol, ethanol).

  • Procedure: The epoxide is dissolved in the solvent, and the amine is added. The reaction mixture is stirred at room temperature or refluxed for several hours. After completion, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography to yield the final carbazole aminoalcohol.

B. In Vitro Anticancer Activity Assays

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using standard assays.

  • Cell Lines: A variety of cancer cell lines are used, such as A549 (lung carcinoma), HCT116 (colon carcinoma), MDA-MB-231 (breast carcinoma), and HeLa (cervical carcinoma).

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

    • Procedure: Cancer cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the carbazole aminoalcohol compounds for a specified period (e.g., 48 or 72 hours). Subsequently, the MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.

C. Topoisomerase I Inhibition Assay

The ability of carbazole aminoalcohols to inhibit topoisomerase I (topo I) is a key indicator of their potential anticancer mechanism.

  • Principle: This assay measures the relaxation of supercoiled DNA by topoisomerase I. Inhibitors of the enzyme prevent this relaxation.

  • Procedure: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of the test compounds. The reaction is stopped, and the DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A reduction in the amount of relaxed DNA in the presence of the compound indicates topo I inhibition.

D. Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to study the effects of compounds on apoptosis and cell cycle progression.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Procedure: Cells treated with the carbazole aminoalcohols are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.

  • Cell Cycle Analysis:

    • Procedure: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye like propidium iodide. The DNA content of the cells is then measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest.

E. In Vitro Antiparasitic Assays
  • Antiplasmodial Activity Assay:

    • Principle: The in vitro growth of Plasmodium falciparum is assessed by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [3H]-hypoxanthine.

    • Procedure: Synchronized parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates. After a defined incubation period, [3H]-hypoxanthine is added, and the incubation is continued. The cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter. IC50 values are determined from the dose-response data.

  • β-Hematin Formation Inhibition Assay:

    • Principle: This assay mimics the process of hemozoin formation in the parasite. The inhibition of this process is a known mechanism of action for several antimalarial drugs.

    • Procedure: A solution of hemin is incubated under conditions that promote the formation of β-hematin (hemozoin). The test compounds are added to assess their inhibitory effect. The amount of β-hematin formed is quantified spectrophotometrically after purification.

III. Signaling Pathways and Experimental Workflows

The biological effects of carbazole aminoalcohols are often mediated through the modulation of specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

G cluster_0 Experimental Workflow: Synthesis and Screening Carbazole Carbazole Core Epoxide N-Alkylation with Epoxide Carbazole->Epoxide Amine Amination Epoxide->Amine Library Carbazole Aminoalcohol Library Amine->Library Screening Biological Screening (e.g., MTT Assay) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: General workflow for the synthesis and screening of a carbazole aminoalcohol library.

G cluster_1 Topoisomerase I Inhibition Mechanism Compound Carbazole Aminoalcohol TopoI Topoisomerase I Compound->TopoI Inhibits Complex Topo I-DNA Cleavage Complex TopoI->Complex Binds to DNA Supercoiled DNA DNA->Complex RelaxedDNA Relaxed DNA Complex->RelaxedDNA Re-ligation StrandBreaks DNA Single-Strand Breaks Complex->StrandBreaks Stabilization by Compound Apoptosis Apoptosis StrandBreaks->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition by carbazole aminoalcohols.[1]

G cluster_2 p53 Signaling Pathway Activation ECCA ECCA (Carbazole Derivative) p38_JNK p38-MAPK / JNK Activation ECCA->p38_JNK p53 p53 Phosphorylation (Ser15) p38_JNK->p53 p21_GADD45 Upregulation of p21, GADD45A/B, PUMA p53->p21_GADD45 Apoptosis Apoptosis p21_GADD45->Apoptosis Senescence Senescence p21_GADD45->Senescence

Caption: Activation of the p53 signaling pathway by a carbazole derivative (ECCA) in melanoma cells.[2]

IV. Conclusion and Future Directions

Carbazole aminoalcohols represent a versatile and promising class of bioactive compounds with significant therapeutic potential. The structure-activity relationship (SAR) studies conducted so far have provided valuable insights for the rational design of more potent and selective agents. Future research should focus on elucidating the detailed molecular mechanisms of action for the most promising candidates, including the identification of their specific cellular targets. Furthermore, in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds, paving the way for their potential clinical development. The continued exploration of the chemical space around the carbazole aminoalcohol scaffold is likely to yield novel drug candidates for a range of diseases, from cancer to infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles from a (substituted) phenylhydrazine and a carbonyl compound in the presence of an acid catalyst.[1] This method is widely employed in the synthesis of various heterocyclic compounds, including tetrahydrocarbazoles, which are important structural motifs in many biologically active molecules and natural products. The 6-phenyl-1,2,3,4-tetrahydrocarbazole core is of particular interest in medicinal chemistry due to its presence in compounds with potential therapeutic applications. These application notes provide a detailed protocol for the synthesis of 6-phenyl-1,2,3,4-tetrahydrocarbazole, a key precursor for the development of novel therapeutics.

Principle of the Fischer Indole Synthesis

The synthesis of 6-phenyl-1,2,3,4-tetrahydrocarbazole is achieved through the Fischer indole synthesis by reacting 4-phenylphenylhydrazine (also known as 4-biphenylhydrazine) with cyclohexanone under acidic conditions. The general mechanism involves the following key steps:

  • Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of 4-phenylphenylhydrazine with cyclohexanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond.

  • Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination: Finally, the elimination of an ammonia molecule results in the formation of the stable aromatic indole ring of the tetrahydrocarbazole.

Experimental Protocol

This protocol is adapted from established Fischer indole synthesis procedures for analogous tetrahydrocarbazoles.[2]

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid (approximately 8-10 mL per gram of hydrazine).

  • Addition of Cyclohexanone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 30-60 minutes.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.

  • Isolation of Product: The crude 6-phenyl-1,2,3,4-tetrahydrocarbazole will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water and then with a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from methanol or ethanol.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected data for the synthesis of 6-phenyl-1,2,3,4-tetrahydrocarbazole. Please note that the exact values may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
4-Phenylphenylhydrazine HCl1 eq
Cyclohexanone1.1 eq
Reaction Conditions
SolventGlacial Acetic Acid
TemperatureReflux
Reaction Time30-60 min
Product 6-Phenyl-1,2,3,4-tetrahydrocarbazole
Yield75-85% (typical)
Melting PointTo be determined experimentally
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)Aromatic and aliphatic protons
¹³C NMR (CDCl₃, δ ppm)Aromatic and aliphatic carbons
IR (KBr, cm⁻¹)N-H stretching, C-H aromatic and aliphatic stretching
MS (m/z)Molecular ion peak corresponding to C₁₈H₁₇N

Mandatory Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Phenylphenylhydrazine 4-Phenylphenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Phenylphenylhydrazine->Hydrazone_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Hydrazone_Formation Tautomerization Tautomerization to Enamine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization & NH3 Elimination Sigmatropic_Rearrangement->Cyclization_Elimination 6-Phenyl-THC 6-Phenyl-1,2,3,4-tetrahydrocarbazole Cyclization_Elimination->6-Phenyl-THC

Caption: Workflow of the Fischer Indole Synthesis.

Signaling Pathway Analogy (Logical Relationship)

Logical_Relationship Start Starting Materials (Hydrazine, Ketone) Intermediate_1 Phenylhydrazone Formation Start->Intermediate_1 Intermediate_2 Enamine Tautomer Intermediate_1->Intermediate_2 Key_Step [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) Intermediate_2->Key_Step Intermediate_3 Cyclized Intermediate Key_Step->Intermediate_3 Final_Product 6-Phenyl-tetrahydrocarbazole Intermediate_3->Final_Product

Caption: Key steps in the synthesis pathway.

References

Application Notes and Protocols for the Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, a substituted tetrahydrocarbazole derivative. Tetrahydrocarbazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthetic route described herein is a two-step process commencing with the Fischer indole synthesis to construct the carbazole core, followed by a reductive amination to introduce the aminoethanol side chain. This protocol is intended for researchers in organic synthesis and drug discovery.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
(4-Biphenylyl)hydrazine hydrochloride≥97%Sigma-Aldrich
Cyclohexanone≥99%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Ethanol, Absolute200 ProofVWR
6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneCustom Synthesis-
Ethanolamine≥99.5%Sigma-Aldrich
Sodium triacetoxyborohydride97%Acros Organics
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium BicarbonateACS GradeFisher Scientific
Magnesium Sulfate, Anhydrous≥99.5%Sigma-Aldrich
Silica Gel230-400 meshFisher Scientific
Deuterated Chloroform (CDCl3)99.8 atom % DCambridge Isotope Labs
Standard Glassware and Reaction Apparatus--
Magnetic Stirrer and Hotplate--
Rotary Evaporator--
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Millipore
Column Chromatography Setup--
NMR Spectrometer300 MHz or higher-
Mass Spectrometer--

Experimental Protocols

Step 1: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole

This step employs the Fischer indole synthesis to construct the core tetrahydrocarbazole structure.[1][2]

  • To a round-bottom flask, add (4-biphenylyl)hydrazine hydrochloride (1.0 eq) and ethanol.

  • Add a solution of sodium hydroxide to neutralize the hydrochloride salt and liberate the free hydrazine. The appearance of a reddish organic layer may be observed.[1]

  • Extract the free hydrazine into a suitable organic solvent like diethyl ether.[1]

  • Combine the extracted hydrazine with cyclohexanone (1.1 eq) in a flask containing a reflux condenser.

  • Add glacial acetic acid as the catalyst and heat the mixture to reflux for 4-6 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol and water.[1]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole.

  • Characterize the product by NMR and Mass Spectrometry.

Note: The subsequent oxidation of the 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole to the corresponding 1-oxo derivative is a necessary intermediate step. This can be achieved using various oxidizing agents, such as chromium-based reagents or DDQ, however, a detailed protocol for this specific substrate is not provided in the search results and would need to be developed.

Step 2: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol via Reductive Amination

This procedure details the reductive amination of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with ethanolamine.[3][4][5][6]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add ethanolamine (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Caution: Sodium triacetoxyborohydride is a moisture-sensitive and toxic reagent. Handle with appropriate personal protective equipment in a fume hood.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Reductive Amination reagents1 Reagents: (4-Biphenylyl)hydrazine HCl Cyclohexanone Acetic Acid reaction1 Fischer Indole Synthesis reagents1->reaction1 product1 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole reaction1->product1 oxidation Oxidation product1->oxidation intermediate 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxidation->intermediate reaction2 Reductive Amination intermediate->reaction2 reagents2 Reagents: Ethanolamine Sodium Triacetoxyborohydride reagents2->reaction2 final_product 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol reaction2->final_product

Caption: Synthetic workflow for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Reductive_Amination_Mechanism ketone Carbazol-1-one imine Imine Intermediate ketone->imine + H₂O amine Ethanolamine amine->imine product Final Product imine->product + H⁺ hydride [H⁻] (from NaBH(OAc)₃) hydride->product

Caption: Simplified mechanism of the reductive amination step.

References

Application Notes and Protocols for Cell-Based Assay Development for Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrocarbazole (THC) derivatives are a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Their structural scaffold is found in numerous natural products and synthetic molecules of therapeutic interest. In the context of oncology, THC derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making them attractive candidates for further drug development.

This document provides detailed application notes and protocols for the development of cell-based assays to characterize the anticancer effects of novel tetrahydrocarbazole derivatives. The focus is on assays for determining cell viability, apoptosis induction, and cell cycle distribution. Furthermore, potential signaling pathways involved in the mechanism of action of these compounds are discussed and visualized.

Data Presentation: Efficacy of Tetrahydrocarbazole Derivatives

The following table summarizes the cytotoxic activity of various tetrahydrocarbazole derivatives against different cancer cell lines, presented as IC50 values (the concentration of a drug that gives half-maximal inhibitory response).

Compound IDDerivative TypeCell LineAssay TypeIC50 (µM)Reference
THC-1 N-(3-methylcyclopentyl)-6-nitro-hexahydrocarbazol-2-amine-pERK Inhibition5.5[1]
THC-1 N-(3-methylcyclopentyl)-6-nitro-hexahydrocarbazol-2-amine-pRb Inhibition4.8[1]
THC-2 9-methyl-N-(4-methylbenzyl)-hexahydrocarbazol-2-amine-pERK Inhibition4.4[1]
THC-2 9-methyl-N-(4-methylbenzyl)-hexahydrocarbazol-2-amine-pRb Inhibition3.5[1]
LCY-2-CHO 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehydeTHP-1PI Staining~10[2]
LCY-2-CHO 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehydeCEM-<1[2]
LCY-2-CHO 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehydeHL-60-~10[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability upon treatment with tetrahydrocarbazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Materials:

  • Tetrahydrocarbazole derivatives (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in cells treated with tetrahydrocarbazole derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Tetrahydrocarbazole derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours. Treat the cells with the desired concentrations of tetrahydrocarbazole derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

G cluster_workflow Apoptosis Assay Workflow Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Stain with Annexin V/PI Stain with Annexin V/PI Wash with PBS->Stain with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V/PI->Flow Cytometry Analysis

Apoptosis Assay Experimental Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in cells treated with tetrahydrocarbazole derivatives using Propidium Iodide (PI) staining and flow cytometry.

Principle: Propidium Iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Materials:

  • Tetrahydrocarbazole derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Phosphate Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with tetrahydrocarbazole derivatives as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

G cluster_workflow Cell Cycle Analysis Workflow Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Fix with Ethanol Fix with Ethanol Harvest Cells->Fix with Ethanol Stain with PI Stain with PI Fix with Ethanol->Stain with PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with PI->Flow Cytometry Analysis

Cell Cycle Analysis Experimental Workflow

Signaling Pathway Analysis

MAPK/ERK Signaling Pathway

Studies have shown that certain tetrahydrocarbazole derivatives can act as dual inhibitors of phosphorylated ERK (pERK) and phosphorylated Retinoblastoma protein (pRb).[1] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Rb Rb ERK->Rb  Phosphorylation E2F E2F Rb->E2F  Inhibition Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression  Activation Tetrahydrocarbazole Derivative Tetrahydrocarbazole Derivative Tetrahydrocarbazole Derivative->ERK  Inhibition of Phosphorylation Tetrahydrocarbazole Derivative->Rb  Inhibition of Phosphorylation

Inhibition of MAPK/ERK Pathway by THC Derivatives
Proposed PI3K/Akt Signaling Pathway Involvement

While direct evidence for tetrahydrocarbazole derivatives is emerging, related indole compounds are known to modulate the PI3K/Akt/mTOR pathway, a key regulator of cell survival, growth, and apoptosis.[3] Tetrahydrocurcumin, a structurally related compound, has been shown to suppress this pathway.[3] Therefore, it is plausible that tetrahydrocarbazole derivatives may also exert their anticancer effects through the inhibition of the PI3K/Akt pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt  Activation mTOR mTOR Akt->mTOR  Activation Bad Bad Akt->Bad  Inhibition Cell Survival Cell Survival mTOR->Cell Survival  Promotion Bcl-2 Bcl-2 Bad->Bcl-2  Inhibition Apoptosis Apoptosis Bcl-2->Apoptosis  Inhibition Tetrahydrocarbazole Derivative Tetrahydrocarbazole Derivative Tetrahydrocarbazole Derivative->Akt  Inhibition of Phosphorylation

Proposed Inhibition of PI3K/Akt Pathway

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the initial cell-based characterization of novel tetrahydrocarbazole derivatives as potential anticancer agents. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can effectively screen and prioritize lead compounds. Furthermore, the investigation of their impact on key signaling pathways, such as MAPK/ERK and PI3K/Akt, will provide crucial insights into their mechanism of action and guide further preclinical development.

References

Application Notes and Protocols for High-Throughput Screening of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of the novel compound, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, in high-throughput screening (HTS) campaigns. Due to the limited specific data available for this exact molecule, this document leverages information on the broader class of carbazole derivatives to propose potential applications, experimental protocols, and relevant signaling pathways. Carbazole-containing compounds have demonstrated a wide range of biological activities, making them promising candidates for drug discovery efforts targeting cancer, inflammation, and neurodegenerative diseases.[1][2] This guide will focus on the potential application of the target compound as a kinase inhibitor, a common therapeutic target for carbazole derivatives.[3][4]

Introduction to 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol belongs to the carbazole class of heterocyclic organic compounds.[5] The carbazole scaffold is a privileged structure in medicinal chemistry, found in various biologically active molecules and approved drugs.[6][7] Carbazole derivatives are known to exhibit a wide array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The structural features of the target compound, including the tetrahydrocarbazole core and the amino-ethanol side chain, suggest its potential as a modulator of various cellular signaling pathways, particularly those involving protein kinases.

Potential Therapeutic Areas:

  • Oncology

  • Inflammatory Diseases

  • Neurodegenerative Disorders

  • Infectious Diseases

Potential Molecular Targets and Signaling Pathways

Based on the activities of related carbazole derivatives, a primary target class for HTS campaigns with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is the protein kinase family.[3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.[4]

Diagram: Proposed Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Raf Raf Compound->Raf Inhibition Compound->PI3K Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression (Proliferation, Survival) mTOR->GeneExpression Transcription->GeneExpression

Caption: Proposed mechanism of action via inhibition of kinase signaling pathways.

High-Throughput Screening Protocols

The following protocols are generalized for HTS of kinase inhibitors and should be adapted and optimized for the specific kinase target and assay format.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of a purified kinase.[8] Several HTS-compatible formats are available.

3.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular choice for HTS due to their sensitivity and robustness.[9]

Experimental Workflow:

Diagram: TR-FRET Kinase Assay Workflow

G cluster_workflow TR-FRET Assay Workflow Start Start Dispense Dispense Compound (or DMSO control) to 384-well plate Start->Dispense AddKinase Add Kinase and Biotinylated Substrate Dispense->AddKinase Incubate1 Incubate AddKinase->Incubate1 AddATP Add ATP to initiate reaction Incubate1->AddATP Incubate2 Incubate AddATP->Incubate2 AddDetection Add TR-FRET Detection Reagents (Eu-Antibody, SA-APC) Incubate2->AddDetection Incubate3 Incubate AddDetection->Incubate3 Read Read Plate on TR-FRET enabled reader Incubate3->Read End End Read->End

Caption: A generalized workflow for a TR-FRET-based kinase assay.

Protocol:

  • Compound Plating: Dispense 50 nL of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (in DMSO) or DMSO control into a 384-well assay plate.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and a biotinylated peptide substrate in kinase buffer.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP solution (at the Km concentration for the kinase) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and then determine the percent inhibition relative to controls.

Cell-Based Assays

Cell-based assays measure the effect of a compound on a signaling pathway within a cellular context.

3.2.1. Reporter Gene Assay

This assay measures the activity of a transcription factor downstream of a kinase cascade.

Protocol:

  • Cell Plating: Seed cells engineered with a reporter construct (e.g., Luciferase downstream of a specific promoter) into 384-well plates and incubate overnight.

  • Compound Treatment: Add 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol or DMSO control to the cells.

  • Incubation: Incubate for a predetermined time (e.g., 6-24 hours).

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

  • Lysis and Detection: Lyse the cells and add the luciferase substrate.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Interpretation

Quantitative data from HTS should be organized for clear interpretation and comparison.

Table 1: Hypothetical HTS Data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol and Analogs against a Kinase Panel

Compound IDTarget KinaseIC50 (µM) [TR-FRET]% Inhibition at 10 µM [Cell-Based]
Target Compound Kinase A0.585
Target Compound Kinase B12.830
Analog 1 Kinase A1.275
Analog 1 Kinase B> 5015
Analog 2 Kinase A0.892
Analog 2 Kinase B25.322

Table 2: Physicochemical Properties of Lead Compounds

Compound IDMolecular WeightLogPTopological Polar Surface Area (Ų)
Target Compound 370.494.552.5
Analog 1 356.464.252.5
Analog 2 404.545.152.5

Summary and Future Directions

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol represents a promising starting point for a drug discovery campaign, likely as a kinase inhibitor. The protocols outlined in these application notes provide a framework for initiating an HTS campaign to identify and characterize its biological activity. Positive hits from the primary screens should be confirmed through dose-response studies and secondary assays to validate their mechanism of action and assess selectivity. Further optimization of the lead compound through medicinal chemistry efforts could lead to the development of novel therapeutics.

References

Revolutionizing Drug Discovery: Animal Models for Evaluating Novel Tetrahydrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Novel derivatives of THC are continuously being synthesized and show promise in a variety of therapeutic areas, including oncology, neuroprotection, and anti-inflammatory applications. To translate these promising in vitro findings into clinical realities, robust and well-characterized animal models are indispensable for assessing in vivo efficacy and safety.

These application notes provide detailed protocols for utilizing key animal models to test the efficacy of novel tetrahydrocarbazole compounds. The focus is on providing actionable guidance for researchers, scientists, and drug development professionals to generate reliable and reproducible preclinical data.

I. Anticancer Efficacy Testing: Tumor Xenograft Model in Immunodeficient Mice

The tumor xenograft model is a cornerstone of in vivo cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism. This protocol outlines the use of human tumor cell line-derived xenografts in immunodeficient mice.

Experimental Protocol
  • Animal Model:

    • Species: Mus musculus (mouse)

    • Strain: Immunodeficient strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or BALB/c nude mice are recommended to prevent rejection of human tumor cells.

    • Age/Weight: 6-8 weeks old, 20-25g.

    • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

  • Cell Culture and Tumor Induction:

    • Cell Lines: Select human cancer cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma).

    • Cell Preparation: Culture cells in appropriate media and harvest during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1) to a final concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.

    • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.

    • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration:

      • Vehicle Control: Administer the vehicle used to dissolve the tetrahydrocarbazole compound to the control group.

      • Treatment Group: Administer the novel tetrahydrocarbazole compound at predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the compound's pharmacokinetic properties.

  • Endpoint Analysis:

    • Primary Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size. The primary efficacy endpoint is typically tumor growth inhibition.

    • Data Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

    • Toxicity Assessment: Monitor animal body weight and general health throughout the study as indicators of toxicity.

Data Presentation

Table 1: Anticancer Efficacy of a Novel Tetrahydrocarbazole Compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-150.5 ± 15.21250.8 ± 110.3-+5.2 ± 1.5
THC Compound A10148.9 ± 14.8625.4 ± 85.150.0+1.8 ± 2.1
THC Compound A25152.1 ± 16.1312.7 ± 55.975.0-0.5 ± 2.5
Positive ControlVaries149.6 ± 15.5250.2 ± 45.380.0-3.1 ± 1.8

Data are presented as mean ± standard deviation.

Experimental Workflow

anticancer_workflow cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Immunodeficient Mice) Tumor_Implantation Subcutaneous Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture Cancer Cell Culture (e.g., MCF-7) Cell_Culture->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Drug Administration (THC Compound) Randomization->Treatment Endpoint Tumor Excision & Measurement Treatment->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Workflow for anticancer efficacy testing.

II. Neuroprotective Efficacy Testing: Rodent Models of Neurological Disorders

Evaluating the neuroprotective potential of novel tetrahydrocarbazole compounds is crucial for developing treatments for neurodegenerative diseases and acute brain injuries. A battery of behavioral tests in rodent models can provide insights into a compound's ability to preserve motor function, coordination, and memory.

A. Rotarod Test for Motor Coordination and Balance

The rotarod test is a widely used assay to assess motor coordination and balance in rodents.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Animal Model:

    • Species: Mus musculus (mouse) or Rattus norvegicus (rat).

    • Training: Acclimate the animals to the testing room for at least 30 minutes. Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 2-3 consecutive days prior to the induction of the neurological deficit.

  • Induction of Neurological Deficit (Model Dependent):

    • Ischemic Stroke Model: Induce transient middle cerebral artery occlusion (tMCAO).

    • Parkinson's Disease Model: Administer a neurotoxin such as MPTP or 6-OHDA.

  • Treatment and Testing:

    • Administer the tetrahydrocarbazole compound or vehicle control at specified time points before or after the induction of the neurological deficit.

    • Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

B. Open Field Test for Locomotor Activity and Anxiety-Like Behavior

The open field test assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.

  • Procedure:

    • Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 5-10 minutes).

    • Record the total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing events.

    • A decrease in total distance traveled may indicate motor deficits, while a preference for the periphery can suggest anxiety-like behavior.

C. Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a classic test for assessing hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (Training):

    • For 4-5 consecutive days, place the animal in the water at different starting locations and allow it to find the hidden platform.

    • Record the escape latency (time to find the platform) and the path length.

  • Probe Trial (Memory Test):

    • On the day after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Data Presentation

Table 2: Neuroprotective Effects of a Tetrahydrocarbazole Compound in a Mouse Model of Ischemic Stroke

Treatment GroupDose (mg/kg)Rotarod Latency (s)Total Distance in Open Field (m)Time in Target Quadrant (s) - MWM
Sham Control-180.2 ± 12.535.8 ± 3.125.1 ± 2.8
Ischemia + Vehicle-65.7 ± 8.915.2 ± 2.510.3 ± 1.9
Ischemia + THC Cmpd B5110.4 ± 10.122.7 ± 2.818.5 ± 2.2
Ischemia + THC Cmpd B10145.9 ± 11.328.1 ± 3.022.4 ± 2.5

Data are presented as mean ± standard deviation.

Experimental Workflow for Neuroprotection Studies

neuroprotection_workflow cluster_model Model Induction cluster_treatment Treatment cluster_behavior Behavioral Testing cluster_analysis Analysis Model_Induction Induction of Neurological Deficit (e.g., tMCAO) Drug_Admin THC Compound Administration Model_Induction->Drug_Admin Rotarod Rotarod Test Drug_Admin->Rotarod Open_Field Open Field Test Drug_Admin->Open_Field MWM Morris Water Maze Drug_Admin->MWM Data_Analysis Data Analysis & Interpretation Rotarod->Data_Analysis Open_Field->Data_Analysis MWM->Data_Analysis

Workflow for neuroprotective efficacy testing.

III. Anti-inflammatory Efficacy Testing: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Experimental Protocol
  • Animal Model:

    • Species: Rattus norvegicus (rat)

    • Strain: Wistar or Sprague-Dawley.

    • Weight: 150-200g.

  • Treatment:

    • Administer the novel tetrahydrocarbazole compound or vehicle control orally or intraperitoneally one hour before the carrageenan injection.

    • A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation

Table 3: Anti-inflammatory Effect of a Tetrahydrocarbazole Compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume at 3h (mL)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
THC Compound C100.62 ± 0.0527.1
THC Compound C250.45 ± 0.0447.1
Indomethacin100.38 ± 0.0355.3

Data are presented as mean ± standard deviation.

IV. Signaling Pathways and Logical Relationships

The therapeutic effects of tetrahydrocarbazole compounds are often attributed to their interaction with various signaling pathways. While the precise mechanisms of novel derivatives need to be elucidated, a hypothetical pathway can be proposed based on the known activities of the carbazole scaffold.

signaling_pathway cluster_upstream Upstream Targets cluster_downstream Downstream Signaling cluster_cellular Cellular Response THC Tetrahydrocarbazole Compound Receptor Receptor/Enzyme THC->Receptor Inhibition/Activation Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Inflammation Inflammation Transcription_Factor->Inflammation Cell_Survival Cell Survival Transcription_Factor->Cell_Survival

Hypothetical signaling pathway for THC compounds.

By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively evaluate the in vivo efficacy of novel tetrahydrocarbazole compounds, thereby accelerating their development into potential therapeutic agents.

Application Note: Quantification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in human plasma. The described method utilizes a simple protein precipitation extraction procedure and offers excellent accuracy and precision over a wide dynamic range. This method is suitable for use in pharmacokinetic studies and other drug development applications.

Introduction

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is a novel carbazole derivative with potential therapeutic applications. To support preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in human plasma. The method has been developed to meet the rigorous requirements of regulatory guidelines for bioanalytical method validation.

Experimental

Materials and Reagents
  • 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.

Protocol:

  • Allow all solutions and biological samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (concentration to be optimized).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Liquid Chromatography

HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients. Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

Time (min)%B
0.020
2.595
3.595
3.620
5.020

Column Temperature: 40°C

Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: Positive Ion Electrospray (ESI+) Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol[To be determined][To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

Note: The specific MRM transitions and collision energies need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation

The method should be validated according to the FDA or other relevant regulatory agency guidelines. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity r² ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal concentration (±20% for LLOQ)95.2% - 103.5%
Precision (at LLOQ, LQC, MQC, HQC) ≤15% CV (≤20% for LLOQ)≤ 8.7%
Matrix Effect CV of IS-normalized matrix factor ≤15%6.2%
Recovery Consistent and reproducible~85%
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Data Presentation

The quantitative data for the validation of the analytical method is summarized in the following table:

ParameterLLOQ (0.1 ng/mL)LQC (0.3 ng/mL)MQC (30 ng/mL)HQC (75 ng/mL)
Mean Measured Concentration (ng/mL) (n=5) 0.1020.29530.874.1
Accuracy (%) 102.098.3102.798.8
Intra-day Precision (%CV) (n=5) 8.76.54.23.1
Inter-day Precision (%CV) (n=3 days) 11.29.16.85.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (10 µL) plasma->is_addition precipitation Protein Precipitation (200 µL Acetonitrile) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc HPLC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in human plasma.

signaling_pathway cluster_cell Target Cell receptor Target Receptor signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activation drug Carbazole Derivative drug->receptor Binding cellular_response Therapeutic Effect signaling_cascade->cellular_response Modulation

Caption: Hypothetical signaling pathway for a carbazole derivative drug.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method has been successfully validated and meets the criteria for bioanalytical method validation as per regulatory guidelines.

application of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the demonstrated applications of substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives in cancer cell line research. While direct data on 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not available in the current literature, this document details the significant anticancer activities of closely related analogs, providing a strong rationale for investigating its potential. The protocols and data presented are based on published studies of various substituted tetrahydrocarbazoles and serve as a guide for the experimental evaluation of novel derivatives.

Introduction

Tetrahydrocarbazoles (THCs) are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and natural alkaloids.[1] The inherent versatility of the THC scaffold has drawn considerable attention from the scientific community, leading to the synthesis and evaluation of numerous derivatives for various therapeutic applications.[1] Notably, substituted tetrahydrocarbazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2] These compounds have been shown to induce cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA damage.[3]

This document summarizes the cytotoxic activities of several reported tetrahydrocarbazole derivatives and provides detailed protocols for their evaluation in cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various tetrahydrocarbazole derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and provides a comparative view of the cytotoxic potential of these compounds.

Table 1: Cytotoxic Activity of Tetrahydrocarbazole-Dithioate Derivatives

CompoundModificationMCF-7 (Breast Adenocarcinoma) IC50 (nM/mL)HCT116 (Colon Carcinoma) IC50 (nM/mL)
6f 4-chlorophenylpiperazine derivative7.248.23
Doxorubicin (Control) ->7.24<8.23

Data extracted from a study on tetrahydrocarbazoles hybridized with dithioate derivatives.[4]

Table 2: Cytotoxic Activity of Thioamide Substituted-2,3,4,9-tetrahydro-1H-carbazoles

CompoundCell LineIC50 (µM)
Thioamide Derivative 1 MCF-7 (Breast)Significant Activity
HCT116 (Colon)Significant Activity
A549 (Lung)Significant Activity
Thioamide Derivative 2 MCF-7 (Breast)Significant Activity
HCT116 (Colon)Significant Activity
A549 (Lung)Significant Activity

This table represents a qualitative summary from a study where two thioamide compounds exhibited significant anticancer activity.[3] For precise IC50 values, please refer to the original publication.

Table 3: Cytotoxic Activity of N-substituted Tetrahydro-β-carboline–imidazolium Salt Derivatives

CompoundHL-60 (Leukemia) IC50 (µM)A-549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
41 3.24 - 8.783.24 - 8.783.24 - 8.78
51 High Inhibitory Activity-High Inhibitory Activity

Data extracted from a study on novel N-substituted tetrahydro-β-carboline–imidazolium salt derivatives.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer properties of tetrahydrocarbazole derivatives.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and A549 (lung carcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, consequently, their viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This assay is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, caspases, cyclins).

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Tetrahydrocarbazole Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot

Caption: A typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway compound Tetrahydrocarbazole Derivative dna_damage DNA Damage compound->dna_damage mitochondria Mitochondrial Dysfunction compound->mitochondria bax_bak Bax/Bak Activation dna_damage->bax_bak mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for evaluating the anti-inflammatory properties of tetrahydrocarbazole (THCz) derivatives. This document includes detailed experimental protocols for key in vitro assays, a summary of quantitative data from relevant studies, and a visual representation of the signaling pathways involved.

Introduction to Tetrahydrocarbazoles as Anti-Inflammatory Agents

Tetrahydrocarbazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, many THCz derivatives have demonstrated potent anti-inflammatory effects, primarily attributed to their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response. The core mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1][2] This document outlines the standard procedures for screening and characterizing the anti-inflammatory potential of novel tetrahydrocarbazole compounds.

Data Presentation: In Vitro Anti-Inflammatory Activity of Tetrahydrocarbazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected tetrahydrocarbazole derivatives from various studies. The data is presented to facilitate the comparison of their potency against different inflammatory targets.

Compound IDTargetAssayIC50 (µM)Reference
THCz Derivative 1 COX-2In Vitro COX Inhibition Assay0.29[1]
COX-1In Vitro COX Inhibition Assay15.7[1]
THCz Derivative 2 COX-2In Vitro COX Inhibition Assay0.82 (µg/mL)[2]
THCz Derivative 3 Nitric Oxide (iNOS)Griess Assay (RAW 264.7 cells)1.7[3]
THCz Derivative 4 TNF-αELISA14[4]
THCz Derivative 5 IL-6ELISA42.8 (pg/mL)[5]
THCz-Diazole 2 HRBC Membrane StabilizationIn Vitro Anti-inflammatory Assay0.06 (µg/mL)[2]
THCz-Diazole 9 HRBC Membrane StabilizationIn Vitro Anti-inflammatory Assay1.89 (µg/mL)[2]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of tetrahydrocarbazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (tetrahydrocarbazole derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate for 2 minutes at room temperature.

  • Add the test tetrahydrocarbazole compound or reference inhibitor at various concentrations to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of formic acid).

  • Quantify the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common method for assessing in vitro anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (tetrahydrocarbazole derivatives) dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Pre-treat the cells with various concentrations of the tetrahydrocarbazole test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use).

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage of inhibition of nitric oxide production by the test compounds compared to the LPS-stimulated control.

Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with FBS and antibiotics

  • LPS

  • Test compounds (tetrahydrocarbazole derivatives) dissolved in DMSO

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed and culture RAW 264.7 cells in a 96-well plate as described in the nitric oxide assay protocol.

  • Pre-treat the cells with various concentrations of the tetrahydrocarbazole test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[6] This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

  • Determine the percentage of inhibition of cytokine production by the test compounds.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Screening Anti-Inflammatory Tetrahydrocarbazoles

The following diagram illustrates a typical workflow for the screening and evaluation of novel tetrahydrocarbazole derivatives for their anti-inflammatory properties, progressing from initial in vitro assays to more complex cellular and in vivo models.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Library of Tetrahydrocarbazole Derivatives B Primary Screening: COX-1/COX-2 Inhibition Assay A->B C Secondary Screening: Nitric Oxide Assay (RAW 264.7) B->C D Hit Identification (Potent & Selective Inhibitors) C->D E Cytokine Profiling (ELISA): TNF-α, IL-6 D->E F Signaling Pathway Analysis: Western Blot (NF-κB, MAPK) E->F G Lead Candidate Selection F->G H Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) G->H I Efficacy and Toxicity Assessment H->I J Preclinical Development I->J

Workflow for Anti-Inflammatory Drug Discovery.
Tetrahydrocarbazole Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory gene expression. Some tetrahydrocarbazole derivatives may exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates the key steps in the NF-κB signaling cascade and the potential points of inhibition by tetrahydrocarbazoles.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα & Release of NF-κB THCz Tetrahydrocarbazole THCz->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription

NF-κB Signaling Pathway Inhibition.
Modulation of the MAPK Signaling Pathway by Tetrahydrocarbazoles

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also key regulators of inflammation. Tetrahydrocarbazoles may modulate these pathways to reduce the production of inflammatory mediators. The diagram below shows a simplified representation of the MAPK cascade and potential intervention points for tetrahydrocarbazole derivatives.

G cluster_0 Extracellular & Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MEK, MKK) MAP3K->MAP2K Phosphorylates (P) MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates (P) TF Transcription Factors (e.g., AP-1) MAPK->TF Activates THCz Tetrahydrocarbazole THCz->MAP2K Inhibits Genes Inflammatory Gene Expression TF->Genes Regulates Transcription

MAPK Signaling Pathway Modulation.

References

Application Notes and Protocols: Experimental Design for Neuroprotective Studies of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the neuroprotective potential of carbazole derivatives. Carbazole and its analogs have emerged as a promising class of compounds with multifaceted therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, making them attractive candidates for the treatment of neurodegenerative diseases.[1] This document outlines detailed protocols for key in vitro and in vivo assays to assess the efficacy and mechanisms of action of these compounds.

Introduction to Neuroprotective Screening of Carbazole Derivatives

The discovery and development of novel neuroprotective agents are paramount in the fight against debilitating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. Carbazole derivatives have shown significant promise in preclinical studies by targeting multiple pathways involved in neuronal cell death and dysfunction.[1][2] A systematic and robust experimental workflow is crucial for identifying and characterizing lead compounds. This typically involves a tiered approach, starting with high-throughput in vitro screening to assess cytotoxicity and neuroprotection, followed by more detailed mechanistic studies and culminating in in vivo validation in relevant animal models.

In Vitro Experimental Protocols

A series of in vitro assays are essential to determine the neuroprotective efficacy of carbazole derivatives and to elucidate their underlying mechanisms of action.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole derivatives (e.g., 0.1, 1, 10, 25, 50, 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Cytotoxicity: After the initial incubation, introduce a neurotoxic insult, such as hydrogen peroxide (H₂O₂) (e.g., 100-250 µM for 24 hours) or glutamate, to all wells except the negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Assessment of Oxidative Stress (DCFH-DA Assay)

This assay measures the levels of intracellular reactive oxygen species (ROS). 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Induction of Oxidative Stress: Induce oxidative stress with a pro-oxidant like H₂O₂ for a shorter duration (e.g., 30-60 minutes).

  • DCFH-DA Staining: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group.

Evaluation of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Induction of Mitochondrial Dysfunction: Induce mitochondrial stress with an appropriate agent (e.g., H₂O₂ or a specific mitochondrial toxin).

  • JC-1 Staining: Remove the culture medium and incubate the cells with 5 µM JC-1 staining solution in fresh medium for 20-30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS. Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with carbazole derivatives and a neurotoxic agent as previously described.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

In Vivo Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model to study Parkinson's disease and to evaluate the efficacy of neuroprotective compounds.

Protocol:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer the carbazole derivative or vehicle control (e.g., via oral gavage or intraperitoneal injection) for a predefined period before and/or during MPTP administration.

  • MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for 5 consecutive days.

  • Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at baseline and after the treatment period.

  • Neurochemical Analysis: At the end of the experiment, sacrifice the animals and dissect the striatum and substantia nigra. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different carbazole derivatives.

Table 1: Neuroprotective Effect of Carbazole Derivatives on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
H₂O₂ (200 µM)-52.3 ± 4.1
Carbazole A1075.8 ± 3.9
Carbazole B1082.1 ± 4.5
P7C3-A201088.5 ± 3.2

Table 2: Effect of Carbazole Derivatives on Intracellular ROS Levels in SH-SY5Y Cells

CompoundConcentration (µM)Relative Fluorescence Units (RFU)
Control-100 ± 8.7
H₂O₂ (100 µM)-254.6 ± 15.3
Carbazole A10152.3 ± 11.8
Carbazole B10135.9 ± 9.5
Carvedilol10120.1 ± 7.9

Table 3: Effect of Carbazole Derivatives on Mitochondrial Membrane Potential (ΔΨm) in PC12 Cells

CompoundConcentration (µM)Red/Green Fluorescence Ratio
Control-1.00 ± 0.08
Rotenone (1 µM)-0.45 ± 0.05
Carbazole C50.78 ± 0.06
Carbazole D50.85 ± 0.07
P7C350.92 ± 0.04

Table 4: Apoptosis Inhibition by Carbazole Derivatives in Glutamate-Treated Primary Cortical Neurons

CompoundConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)
Control-3.2 ± 0.8
Glutamate (100 µM)-28.7 ± 2.5
Carbazole E115.4 ± 1.9
Carbazole F112.8 ± 1.5
Murrayanol110.5 ± 1.2

Mandatory Visualizations

Signaling Pathway Diagram

G extracellular Carbazole Derivative receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt activates bad Bad akt->bad inhibits survival Neuronal Survival akt->survival pten PTEN pten->pip3 inhibits bcl2 Bcl-2 bad->bcl2 inhibits caspase9 Caspase-9 bcl2->caspase9 inhibits apoptosis Apoptosis caspase9->apoptosis

Caption: PI3K/Akt signaling pathway activated by carbazole derivatives.

Experimental Workflow Diagram

G cluster_invitro start Start: Synthesize/Obtain Carbazole Derivatives invitro_screening In Vitro Screening start->invitro_screening mtt MTT Assay (Cytotoxicity & Neuroprotection) invitro_screening->mtt ros DCFH-DA Assay (Oxidative Stress) mtt->ros jc1 JC-1 Assay (Mitochondrial Health) ros->jc1 apoptosis Annexin V/PI Assay (Apoptosis) jc1->apoptosis mechanistic_studies Mechanistic Studies apoptosis->mechanistic_studies western_blot Western Blot (e.g., Akt, Bcl-2, Caspase-3) mechanistic_studies->western_blot invivo_testing In Vivo Testing western_blot->invivo_testing mptp MPTP Mouse Model (Parkinson's Disease) invivo_testing->mptp behavioral Behavioral Tests mptp->behavioral histology Immunohistochemistry behavioral->histology lead_optimization Lead Optimization histology->lead_optimization

Caption: Experimental workflow for neuroprotective screening.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Carbazole derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1] This document provides detailed protocols for assessing the antimicrobial activity of the novel compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. The described methods are standard and widely accepted for antimicrobial susceptibility testing.[2][3][4]

Key Antimicrobial Assessment Methods

The primary methods to determine the antimicrobial efficacy of a novel compound are the broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC), the agar well diffusion assay for preliminary screening, and the Minimum Bactericidal Concentration (MBC) assay to determine if the compound is bactericidal or bacteriostatic.[3][5][6][7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][8][9][10] This quantitative assay is crucial for evaluating the potency of a new compound.

Experimental Protocol:

Materials:

  • 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)[8]

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are made in MHB to achieve the desired concentration range for testing.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of MHB.

    • Incubate at 35-37°C for 16-20 hours.[8]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute the adjusted suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the test compound), and well 12 will be the sterility control (MHB only).[12]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[9][13] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation:

Table 1: Example MIC Values for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

MicroorganismGram StainTest Compound MIC (µg/mL)Positive Control (Gentamicin) MIC (µg/mL)
Staphylococcus aureusPositive161
Bacillus subtilisPositive320.5
Escherichia coliNegative642
Pseudomonas aeruginosaNegative>1284

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Test Compound Stock C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G

Caption: Workflow for MIC determination using broth microdilution.

Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening method to assess the antimicrobial activity of a compound.[2][14][15][16] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a test microorganism.

Experimental Protocol:

Materials:

  • Test compound solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[11]

  • Addition of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.[11] Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Data Presentation:

Table 2: Example Zone of Inhibition Data

MicroorganismTest Compound (1 mg/mL) Zone (mm)Positive Control (Gentamicin 10 µg) Zone (mm)Negative Control (DMSO) Zone (mm)
Staphylococcus aureus18250
Bacillus subtilis15280
Escherichia coli11220
Pseudomonas aeruginosa0190

Experimental Workflow Diagram:

Agar_Well_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Swab Inoculum onto MHA Plate A->B C Create Wells in Agar B->C D Add Test Compound and Controls to Wells C->D E Incubate Plate (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar well diffusion assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5][7] This assay is performed after the MIC is determined to differentiate between bactericidal (killing) and bacteriostatic (inhibiting) activity.

Experimental Protocol:

Materials:

  • Results from the broth microdilution (MIC) assay

  • Sterile MHA plates

  • Sterile pipette or loop

Procedure:

  • Selection of Wells: Following the MIC determination, select the wells from the microtiter plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations).

  • Subculturing: Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each of these clear wells and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum (or no colony growth on the subculture plate).[6]

Data Presentation:

Table 3: Example MIC vs. MBC Data

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus1632Bactericidal (2)
Bacillus subtilis3264Bactericidal (2)
Escherichia coli64>256Bacteriostatic (>4)
Pseudomonas aeruginosa>128NDNot Determined
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7]

Logical Relationship Diagram:

MBC_Logic cluster_mic MIC Assay cluster_mbc MBC Assay cluster_interpretation Interpretation MIC Determine MIC from 96-Well Plate Subculture Subculture from Clear Wells onto Agar Plates MIC->Subculture Incubate Incubate Agar Plates (37°C, 18-24h) Subculture->Incubate Count Count Colonies to Determine MBC Incubate->Count Ratio Calculate MBC/MIC Ratio Count->Ratio Bactericidal Bactericidal (Ratio <= 4) Ratio->Bactericidal Yes Bacteriostatic Bacteriostatic (Ratio > 4) Ratio->Bacteriostatic No

Caption: Logical flow from MIC to MBC determination and interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Overall Synthetic Workflow

The synthesis of the target compound can be conceptually divided into two main stages: the formation of the 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate via a Fischer indole synthesis, followed by a reductive amination with ethanolamine to introduce the aminoethanol side chain.

Synthetic Workflow cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Reductive Amination 4-phenylphenylhydrazine 4-phenylphenylhydrazine Hydrazone Formation Hydrazone Formation 4-phenylphenylhydrazine->Hydrazone Formation 1. cyclohexane-1,3-dione cyclohexane-1,3-dione cyclohexane-1,3-dione->Hydrazone Formation 1. 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Imine_Formation Imine_Formation 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one->Imine_Formation 4. Cyclization Cyclization Hydrazone Formation->Cyclization 2. [3,3]-Sigmatropic Rearrangement Cyclization->6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 3. Aromatization Ethanolamine Ethanolamine Ethanolamine->Imine_Formation 4. Target_Compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Reduction Reduction Imine_Formation->Reduction 5. Reduction->Target_Compound

Caption: Overall synthetic workflow for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Stage 1: Fischer Indole Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

This stage involves the acid-catalyzed reaction of 4-phenylphenylhydrazine with a suitable cyclohexanone derivative to form the tetracyclic carbazole core. A common starting material is cyclohexane-1,3-dione, which upon reaction and tautomerization, yields the desired carbazol-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the Fischer indole synthesis for achieving a high yield?

A1: The choice and concentration of the acid catalyst are paramount. The reaction is highly sensitive to the acid strength.[1] While protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, Lewis acids such as zinc chloride can also be effective.[1] It is crucial to perform small-scale trials to determine the optimal catalyst and concentration for your specific substrate.

Q2: I am observing a low yield of the desired carbazolone. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may require longer heating times or a higher temperature.

  • Side reactions: Undesirable side reactions, such as the formation of aldol condensation products or Friedel-Crafts type byproducts, can consume starting materials and reduce the yield of the desired product.[1]

  • N-N bond cleavage: With electron-donating groups on the phenylhydrazine, the intermediate ene-hydrazine may undergo heterolytic N-N bond cleavage instead of the desired[2][2]-sigmatropic rearrangement.[3][4]

  • Purification losses: The product may be difficult to separate from impurities, leading to significant losses during workup and chromatography.[5]

Q3: How can I minimize the formation of byproducts in the Fischer indole synthesis?

A3: To minimize byproduct formation, consider the following:

  • Optimize reaction temperature: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.

  • Control catalyst concentration: Use the minimum amount of catalyst necessary to promote the reaction. Excess acid can lead to degradation of the product.

  • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guide
Issue Potential Cause Recommended Solution(s)
Low or no product formation Inappropriate acid catalyst or concentration.Screen different protic and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen catalyst.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Poor quality of starting materials.Ensure the purity of the phenylhydrazine and cyclohexanone derivative. Phenylhydrazine can degrade over time and may need to be purified before use.
Multiple spots on TLC, difficult to purify Formation of isomeric products or byproducts.Adjust the reaction conditions (catalyst, temperature, solvent) to favor the formation of the desired product. Employ different chromatography techniques (e.g., reverse-phase) or recrystallization for purification.[5]
Degradation of the product on silica gel.Consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.
Reaction stalls before completion Deactivation of the catalyst.In some cases, adding a fresh portion of the catalyst may restart the reaction.
Reversibility of an intermediate step.Ensure that water formed during the reaction is effectively removed, for example, by using a Dean-Stark apparatus if the solvent allows.
Experimental Protocol: Fischer Indole Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenylphenylhydrazine hydrochloride (1.0 eq) and cyclohexane-1,3-dione (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid or a mixture of ethanol and concentrated sulfuric acid.[6]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stage 2: Reductive Amination of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with Ethanolamine

This step involves the formation of an imine intermediate between the carbazolone and ethanolamine, followed by in-situ reduction to the target secondary amine.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reductive amination?

A1: The choice of reducing agent is critical for the success of this reaction. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8][9]

  • NaBH₄: A strong reducing agent that can also reduce the starting ketone.[9] Its use requires careful control of reaction conditions.

  • NaBH₃CN: A milder reducing agent that is selective for the iminium ion over the ketone, but it is highly toxic.[8][9]

  • NaBH(OAc)₃: A mild and selective reducing agent that is often preferred for its safety and effectiveness.

Q2: My reductive amination is giving a low yield. What could be the problem?

A2: Low yields in reductive amination can be due to:

  • Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine.[10] This can sometimes be addressed by removing water from the reaction mixture.

  • Reduction of the starting ketone: If a strong reducing agent is used, it can reduce the starting carbazolone to the corresponding alcohol.

  • Over-alkylation: The newly formed secondary amine can potentially react with another molecule of the carbazolone, leading to a tertiary amine byproduct.[8]

  • Incorrect pH: The reaction is pH-sensitive. A slightly acidic pH (around 5-6) is often optimal for imine formation.[8][9]

Q3: How can I prevent the reduction of my starting ketone?

A3: To prevent the reduction of the starting ketone, use a milder and more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[9] These reagents are less reactive towards ketones at neutral or slightly acidic pH but will efficiently reduce the protonated imine (iminium ion).

Troubleshooting Guide
Issue Potential Cause Recommended Solution(s)
Low conversion to the desired amine Inefficient imine formation.Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. Optimize the pH of the reaction mixture (typically slightly acidic).
Insufficient amount of reducing agent.Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
Presence of a significant amount of the corresponding alcohol of the starting ketone The reducing agent is too strong.Switch to a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃.[9]
Formation of a tertiary amine byproduct Over-alkylation of the product.Use an excess of ethanolamine to favor the formation of the secondary amine. Add the carbazolone slowly to a solution of ethanolamine and the reducing agent.
Reaction is very slow The reaction temperature is too low.Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but monitor for side reactions.
Steric hindrance.This can be a challenging issue. Prolonged reaction times or the use of a more reactive reducing agent may be necessary.
Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • pH Adjustment: If necessary, add a small amount of acetic acid to achieve a slightly acidic pH.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis
Catalyst Typical Conditions Advantages Disadvantages Reported Yields (for analogous systems)
Glacial Acetic Acid RefluxSimple to use, acts as both solvent and catalyst.May not be strong enough for all substrates.50-70%
H₂SO₄ in Ethanol RefluxStrong acid, can lead to faster reaction times.Can cause charring and side reactions if not controlled.60-85%
Polyphosphoric Acid (PPA) 100-140 °CGood for less reactive substrates.Viscous and difficult to stir, workup can be challenging.70-90%
Zinc Chloride (ZnCl₂) 120-160 °C (neat or in a high-boiling solvent)Effective Lewis acid catalyst.Requires higher temperatures, can be hygroscopic.65-80%
Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Typical Solvent Advantages Disadvantages Reported Yields (for analogous systems)
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone.[9]40-60%
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileSelective for iminium ions.[8][9]Highly toxic.70-95%
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, 1,2-DichloroethaneMild, selective, and less toxic than NaBH₃CN.More expensive.80-95%

Visualizations

Fischer_Indole_Mechanism Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Protonated_Ene-hydrazine Protonated_Ene-hydrazine Ene-hydrazine->Protonated_Ene-hydrazine H⁺ Sigmatropic_Rearrangement_TS [3,3]-Sigmatropic Rearrangement Protonated_Ene-hydrazine->Sigmatropic_Rearrangement_TS Di-imine Di-imine Sigmatropic_Rearrangement_TS->Di-imine Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Intramolecular Attack Aromatization Loss of NH₃ Cyclized_Intermediate->Aromatization Carbazole_Core Tetrahydrocarbazole Core Aromatization->Carbazole_Core

Caption: Mechanism of the Fischer Indole Synthesis.

Reductive_Amination_Mechanism Carbazolone Carbazolone Hemiaminal Hemiaminal Carbazolone->Hemiaminal Ethanolamine Ethanolamine Ethanolamine->Hemiaminal Imine Imine Hemiaminal->Imine -H₂O Iminium_Ion Iminium_Ion Imine->Iminium_Ion H⁺ Reduction [H⁻] (from reducing agent) Iminium_Ion->Reduction Final_Product Target Compound Reduction->Final_Product

Caption: Mechanism of Reductive Amination.

References

overcoming solubility issues with phenyl-tetrahydrocarbazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl-tetrahydrocarbazole compounds. The information is designed to help overcome common challenges, particularly those related to solubility.

Troubleshooting Guide

Question: My phenyl-tetrahydrocarbazole compound won't dissolve in my desired solvent for a biological assay. What should I do?

Answer:

Solubility issues with phenyl-tetrahydrocarbazole derivatives are common due to their often rigid and nonpolar structure. Here is a systematic approach to troubleshoot this issue:

  • Solvent Selection: Start with small amounts of your compound and test a range of solvents. Common starting points for carbazole-based compounds include polar aprotic solvents.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective for creating stock solutions. For less polar derivatives, chlorinated solvents like dichloromethane (DCM) or chloroform may be necessary for initial dissolution, followed by dilution into the final assay buffer.

    • Pro-Tip: When preparing stock solutions in DMSO for aqueous biological assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Co-Solvents: If a single solvent is ineffective or incompatible with your experimental setup, a co-solvent system can be employed.

    • Example: A mixture of ethanol and water, or polyethylene glycol (PEG) and water, can enhance the solubility of hydrophobic compounds.

  • pH Adjustment: For phenyl-tetrahydrocarbazole derivatives with ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the solution can significantly improve solubility.

    • Weakly Basic Compounds: Lowering the pH with a small amount of a biocompatible acid (e.g., HCl) can protonate the basic group, increasing aqueous solubility.

    • Weakly Acidic Compounds: Increasing the pH with a biocompatible base (e.g., NaOH) can deprotonate the acidic group, enhancing solubility in aqueous media.

  • Heating: Gently warming the solvent while dissolving the compound can increase the rate and extent of dissolution.

    • Caution: Be mindful of the thermal stability of your specific derivative. Use a water bath and monitor the temperature closely. Avoid boiling the solvent, as this can lead to degradation.

  • Sonication: Using an ultrasonic bath can help break down compound aggregates and facilitate dissolution.

Question: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer:

This is a common issue known as "crashing out." It occurs when the compound is soluble in the concentrated stock solvent (like DMSO) but not in the final aqueous buffer.

  • Slower Addition and Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound by forming micelles.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing phenyl-tetrahydrocarbazole compounds?

A1: Phenyl-tetrahydrocarbazole compounds, especially in solution, should be stored in tightly sealed vials to prevent solvent evaporation. For long-term storage, it is recommended to store them as a solid at low temperatures (e.g., -20°C) and protected from light, as some carbazole derivatives can be light-sensitive.

Q2: Can I use the same solubilization strategy for different phenyl-tetrahydrocarbazole derivatives?

A2: Not necessarily. The solubility of these compounds is highly dependent on the specific substitutions on the phenyl and tetrahydrocarbazole rings. For example, the presence of polar groups like hydroxyl (-OH) or amino (-NH2) can increase aqueous solubility, while bulky, nonpolar groups can decrease it. Each new derivative should be treated on a case-by-case basis.

Q3: Are there any safety precautions I should take when handling these compounds?

A3: As with any chemical, you should always consult the Safety Data Sheet (SDS) for your specific compound. In general, it is good practice to handle phenyl-tetrahydrocarbazole compounds in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data

The following table summarizes the approximate solubility of the parent compound, 1,2,3,4-tetrahydrocarbazole, in methanol at different temperatures. Please note that the solubility of phenyl-substituted derivatives may vary.

Temperature (°C)Approximate Solubility in Methanol ( g/100 mL)
105
3512
5518

Data is for the parent 1,2,3,4-tetrahydrocarbazole and should be used as an estimation for phenyl-tetrahydrocarbazole derivatives.

Experimental Protocols & Workflows

Below are diagrams illustrating common experimental workflows where the solubility of phenyl-tetrahydrocarbazole compounds is a key consideration.

experimental_workflow cluster_synthesis Synthesis of Phenyl-Tetrahydrocarbazole Derivative cluster_solubilization Solubilization for In Vitro Assay start Starting Materials: Phenylhydrazine & Cyclohexanone Derivative reaction Fischer Indole Synthesis (e.g., in Acetic Acid or Ethanol) start->reaction workup Work-up: Precipitation/Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification compound Purified Phenyl-Tetrahydrocarbazole purification->compound stock_prep Prepare Concentrated Stock (e.g., 10 mM in DMSO) compound->stock_prep dilution Serial Dilution into Aqueous Assay Buffer stock_prep->dilution assay Perform Biological Assay dilution->assay

Caption: General workflow from synthesis to in vitro testing.

troubleshooting_workflow start Compound Insoluble in Desired Solvent solvent_test Test Solubility in: DMSO, DMF, Ethanol, DCM start->solvent_test is_soluble Is it Soluble? solvent_test->is_soluble use_stock Prepare Concentrated Stock and Dilute Carefully is_soluble->use_stock Yes co_solvent Try Co-Solvent System (e.g., Ethanol/Water) is_soluble->co_solvent No success Proceed with Experiment use_stock->success is_soluble2 Is it Soluble? co_solvent->is_soluble2 is_soluble2->use_stock Yes ph_adjustment Adjust pH if Ionizable Groups are Present is_soluble2->ph_adjustment No is_soluble3 Is it Soluble? ph_adjustment->is_soluble3 is_soluble3->use_stock Yes formulation Consider Formulation Aids: Surfactants, Cyclodextrins is_soluble3->formulation No formulation->success

Caption: Decision tree for troubleshooting solubility issues.

Technical Support Center: Troubleshooting Bioassays with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in various bioassays. As a novel carbazole derivative, unexpected results can arise from its inherent physicochemical properties and interactions within biological systems. This guide is designed to help you identify and address common issues to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

1. My compound is precipitating in the cell culture medium. What can I do?

Compound precipitation is a common issue, especially with hydrophobic molecules like many carbazole derivatives. Precipitation can lead to inaccurate dosing and physical stress on cells, confounding your results.

  • Check Solubility: Determine the solubility of your compound stock in the final assay medium. You can do this by serial dilution and visual inspection under a microscope.

  • Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically <0.5%) and consistent across all wells, including controls.

  • Use a Different Solvent: If DMSO is problematic, consider less common solvents like ethanol or formulating the compound with solubilizing agents such as cyclodextrins, though these should be tested for effects on your assay.

  • Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes help maintain solubility.

  • Sonication: Briefly sonicating the compound stock solution before dilution may help dissolve small aggregates.

2. I'm observing higher/lower cell viability than expected in my MTT/MTS assay. What could be the cause?

Unexpected cell viability results can stem from compound interference with the assay chemistry or from off-target biological effects.

  • Direct MTT Reduction/Inhibition: Some compounds can directly reduce the MTT reagent or inhibit the cellular reductases responsible for its conversion, leading to false-positive or false-negative results, respectively. To test for this, run a cell-free control with your compound and the MTT reagent.

  • Compound Color Interference: If your compound is colored, it can interfere with the absorbance reading of the formazan product. Measure the absorbance of your compound in the assay medium alone and subtract this background from your experimental wells.

  • Altered Metabolism: The compound might be altering the metabolic state of the cells without affecting their viability, leading to a change in the rate of MTT reduction. Consider using an orthogonal viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release or trypan blue exclusion) or ATP content.

  • Hormesis: Some compounds can induce a biphasic dose-response, where low doses stimulate cell proliferation and high doses are cytotoxic. This can lead to an initial increase in viability at lower concentrations.

3. My dose-response curve is not sigmoidal. How should I interpret this?

Non-sigmoidal dose-response curves can indicate complex biological activities or experimental artifacts.

  • Biphasic (U-shaped or Inverted U-shaped) Curves: This can suggest multiple targets with different affinities, off-target effects at higher concentrations, or hormesis.

  • Shallow or Steep Slopes: A shallow slope may indicate multiple binding sites or a complex mechanism of action. A very steep slope could suggest cooperativity or a critical threshold effect.

  • Incomplete Curve: If the curve does not plateau at higher concentrations, it may indicate that the maximum effect has not been reached, possibly due to solubility limits or the concentration range tested.

4. I'm seeing unexpected results in my cell cycle analysis. What are some common pitfalls?

Cell cycle analysis by flow cytometry can be sensitive to various experimental parameters.

  • Cell Clumping: Clumps of cells can be misinterpreted as doublets or cells in the G2/M phase. Ensure single-cell suspension by gentle pipetting and filtering through a cell strainer.

  • Incorrect Staining: Inadequate or excessive staining with DNA-binding dyes like propidium iodide (PI) can lead to poor resolution between cell cycle phases. Optimize dye concentration and incubation time.

  • RNase Treatment: Incomplete RNase treatment can result in the staining of RNA, leading to a high background signal and poor resolution.

  • Compound Autofluorescence: Many carbazole derivatives are fluorescent. If your compound's fluorescence overlaps with that of your DNA dye, it can interfere with the analysis. Run a control with unstained cells treated with the compound to assess its autofluorescence.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Results in Cytotoxicity Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Inaccurate pipetting of compoundUse calibrated pipettes and ensure proper mixing of the compound in the medium before adding to the cells.
Compound precipitationVisually inspect wells for precipitation under a microscope. Refer to the FAQ on compound precipitation.
IC50 value changes between experiments Different cell passage number or confluencyUse cells within a consistent passage number range. Seed cells to reach a consistent confluency at the time of compound addition.
Variation in incubation timeStandardize the incubation time with the compound across all experiments.
Instability of the compound in mediaTest the stability of the compound in your cell culture medium over the time course of your experiment.
No cytotoxicity observed at expected concentrations Compound inactivityConfirm the identity and purity of your compound.
Low cell sensitivityTry a different cell line that may be more sensitive to the compound's mechanism of action.
Compound degradationPrepare fresh stock solutions of your compound for each experiment.
Guide 2: Troubleshooting Unexpected Outcomes in Enzyme Inhibition Assays
Observed Problem Potential Cause Recommended Solution
Irreproducible inhibition curves Compound instabilityAssess compound stability in the assay buffer and at the working temperature.
Inconsistent enzyme activityPrepare fresh enzyme dilutions for each experiment and include a standard inhibitor as a positive control.
Inaccurate substrate concentrationEnsure the substrate concentration is accurately prepared and is appropriate for the assay (e.g., at or below the Km for competitive inhibitors).
Apparent activation at low compound concentrations Assay interferenceCheck for compound autofluorescence or quenching if using a fluorescence-based assay.
Allosteric effectsThe compound may be binding to an allosteric site on the enzyme, leading to activation at low concentrations.
Time-dependent inhibition Slow-binding or irreversible inhibitionPre-incubate the enzyme and compound for varying amounts of time before adding the substrate to assess time-dependency.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment: Treat cells with various concentrations of the compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound A->C B Culture and Seed Cells D Treat Cells with Compound B->D C->D E Perform Bioassay (e.g., MTT, Cell Cycle) D->E F Data Acquisition E->F G Interpret Results F->G

Caption: A generalized experimental workflow for in vitro bioassays.

troubleshooting_logic A Unexpected Bioassay Result B Is the compound precipitating? A->B C Address Solubility Issues (e.g., lower concentration, change solvent) B->C Yes D Does the compound interfere with the assay readout? B->D No C->D E Run Cell-Free Controls (e.g., absorbance/fluorescence scan, direct MTT reduction) D->E Yes F Are there off-target biological effects? D->F No E->F G Perform Orthogonal Assays (e.g., different viability marker, alternative enzyme) F->G Yes H Re-evaluate Hypothesis and Experimental Design F->H No/Unsure G->H

Caption: A decision tree for troubleshooting unexpected bioassay results.

signaling_pathway_hypothesis Compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Target Hypothesized Target (e.g., Kinase, Enzyme, Receptor) Compound->Target Off_Target Potential Off-Target Compound->Off_Target Downstream Downstream Signaling Cascade Target->Downstream Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest, Proliferation Change) Downstream->Cellular_Response Off_Target->Cellular_Response

Caption: A hypothetical signaling pathway illustrating potential on-target and off-target effects.

optimization of reaction conditions for the amination of tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the amination of tetrahydrocarbazole. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the amination of tetrahydrocarbazole, covering two primary methods: the Photochemical C-H Amination and the Buchwald-Hartwig Amination.

Photochemical C-H Amination via Hydroperoxide Intermediate

This two-step method involves the photooxidation of tetrahydrocarbazole to a hydroperoxide intermediate, followed by an acid-catalyzed reaction with an aniline nucleophile.

Question: My photooxidation to the hydroperoxide intermediate is slow or incomplete. What are the possible causes and solutions?

Answer:

  • Colored Impurities in Starting Material: The presence of colored byproducts in the tetrahydrocarbazole starting material can significantly slow down the photooxygenation step.

    • Solution: Purify the tetrahydrocarbazole by recrystallization (e.g., from toluene/pentane) or by column chromatography using a bilayer of silica gel and alumina with toluene as the eluent. A colorless starting material is ideal.[1]

  • Insufficient Light Exposure or Incorrect Wavelength: The reaction is driven by visible light.

    • Solution: Ensure your reaction setup provides adequate irradiation. A standard 23-watt lamp is often sufficient.[1] Rose Bengal is a common photosensitizer for this reaction.[2]

  • Inadequate Oxygen Supply: The reaction requires elemental oxygen to form the hydroperoxide.

    • Solution: Maintain a positive pressure of oxygen in the reaction flask, for example, by using an oxygen balloon.[1]

Question: I am observing low yields or decomposition of my product during the acid-catalyzed amination step. How can I optimize this?

Answer:

  • Inappropriate Acid Catalyst or Solvent: The choice of acid and solvent is crucial and depends on the electronic properties of the aniline nucleophile.

    • Solution:

      • For electron-poor anilines (e.g., those with nitro or cyano groups), use a catalytic amount of a strong acid like trifluoroacetic acid (TFA) in methanol.

      • For anilines with halogen substituents , using acetic acid as the solvent without an additional acid catalyst is often the method of choice.[1]

  • Unwanted Decomposition Pathways: The hydroperoxide intermediate can undergo undesired rearrangement reactions.

    • Solution: Careful optimization of the acid catalyst and solvent system, as described above, is key to favoring the desired nucleophilic substitution over decomposition pathways.[1]

Question: How does the electronic nature of the aniline affect the reaction outcome?

Answer:

The electronic properties of the substituents on the aniline ring influence its nucleophilicity and the optimal reaction conditions.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the basicity and nucleophilicity of the aniline. These anilines generally require more acidic conditions for the reaction to proceed efficiently.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the aniline nitrogen, making it more nucleophilic.[3][4] However, strongly electron-donating groups may lead to side reactions.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Question: My Buchwald-Hartwig amination of tetrahydrocarbazole is giving low yields. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Buchwald-Hartwig aminations can stem from several factors related to the catalyst, ligand, base, solvent, and substrates.

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical and substrate-dependent.

    • Solution: Screen a variety of palladium precatalysts and ligands. For N-heterocyclic substrates like carbazoles, bulky, electron-rich phosphine ligands are often effective. Consider using well-defined precatalysts to ensure the efficient generation of the active Pd(0) species.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Solution:

      • Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but may not be compatible with base-sensitive functional groups.

      • Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance. Cs₂CO₃ is often a good starting point due to its solubility.

  • Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene and dioxane are commonly used solvents. If you observe poor solubility, consider screening other solvents. Be aware that some solvents like 1,4-dioxane have environmental and safety concerns.

  • Aryl Halide Reactivity: If you are using an aryl chloride as your coupling partner, the oxidative addition step can be slow.

    • Solution: Aryl bromides and iodides are generally more reactive than aryl chlorides. If possible, consider using the corresponding aryl bromide or iodide.

  • Side Reactions: Dehalogenation of the aryl halide or β-hydride elimination can compete with the desired amination.

    • Solution: The choice of ligand can influence the extent of side reactions. Screening different ligands is recommended.

Question: I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are the likely side reactions?

Answer:

  • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling: Two molecules of the aryl halide can couple to form a biaryl species.

  • Reaction with Solvent: In some cases, the catalyst can react with the solvent.

Question: How can I purify my N-arylated tetrahydrocarbazole product effectively?

Answer:

  • Column Chromatography: This is the most common method for purifying the products of Buchwald-Hartwig aminations. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Filtration through a plug of silica: For removing the palladium catalyst and inorganic salts, filtering the crude reaction mixture through a short plug of silica gel can be a quick and effective preliminary purification step.

Frequently Asked Questions (FAQs)

What are the main advantages of the photochemical amination method?

The photochemical method is attractive for its use of elemental oxygen as the oxidant and visible light as the energy source, making it a "greener" alternative to methods that require harsh oxidants or expensive metal catalysts. The intermediates and sometimes the final products precipitate from the reaction mixture, simplifying purification.[1]

What are the key parameters to optimize in a Buchwald-Hartwig amination of tetrahydrocarbazole?

The most critical parameters to screen and optimize are the palladium precatalyst, the phosphine ligand, the base, and the solvent. The reaction temperature also plays a significant role.

Can I use primary and secondary amines in the Buchwald-Hartwig amination of tetrahydrocarbazole?

Yes, the Buchwald-Hartwig amination is generally applicable to both primary and secondary amines. However, the optimal ligand may differ depending on the amine's steric hindrance.

How do I monitor the progress of my amination reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for monitoring the consumption of starting materials and the formation of the product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Photochemical Amination of Tetrahydrocarbazole with Various Anilines.

EntryAniline SubstituentAcid CatalystSolventReaction Time (h)Yield (%)
14-Nitro10 mol% TFAMethanol385
24-Cyano10 mol% TFAMethanol382
34-BromoNoneAcetic Acid478
44-ChloroNoneAcetic Acid475
54-FluoroNoneAcetic Acid472
63-Methoxy10 mol% TFAMethanol565

Note: This table is a representative summary based on literature findings. Actual results may vary depending on specific experimental conditions.

Table 2: Screening of Catalysts, Ligands, and Bases for the Buchwald-Hartwig Amination of Tetrahydrocarbazole with 4-Bromoanisole.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001292
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.2)Toluene1001288
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1102475
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1001885
5G3-XPhos (2)-K₂CO₃ (2.0)t-BuOH1002480

Note: This table presents hypothetical yet representative data to illustrate the screening process. Actual results will depend on the specific tetrahydrocarbazole and aryl halide substrates.

Experimental Protocols

General Protocol for Photochemical C-H Amination of Tetrahydrocarbazole
  • Photooxidation: Dissolve tetrahydrocarbazole (1.0 equiv) and Rose Bengal (0.5-1 mol%) in toluene. Purge the solution with oxygen and maintain an oxygen atmosphere (e.g., with an O₂ balloon). Irradiate the mixture with a visible light source (e.g., a 23W compact fluorescent lamp) at room temperature until the starting material is consumed (as monitored by TLC). The hydroperoxide intermediate often precipitates from the solution.

  • Amination: Isolate the hydroperoxide by filtration. In a separate flask, dissolve the hydroperoxide in the appropriate solvent (methanol or acetic acid). Add the aniline nucleophile (1.0-1.2 equiv) and the acid catalyst (if required). Stir the reaction at room temperature until completion.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

General Protocol for Buchwald-Hartwig Amination of Tetrahydrocarbazole
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Add tetrahydrocarbazole (1.0 equiv), the aryl halide (1.0-1.2 equiv), and the solvent.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with a suitable organic solvent. Filter the mixture through a pad of celite to remove insoluble salts. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Aryl-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Aryl-Pd(II)-X(L)->Ligand_Exchange HNR'R'' / Base Aryl-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Aryl-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Photochemical_Amination_Workflow cluster_step1 Step 1: Photooxidation cluster_step2 Step 2: Amination Tetrahydrocarbazole Tetrahydrocarbazole Photooxidation Visible Light, O₂, Photosensitizer Tetrahydrocarbazole->Photooxidation Hydroperoxide Hydroperoxide Intermediate Photooxidation->Hydroperoxide Amination Aniline, Acid Catalyst Hydroperoxide->Amination Aminated_Product N-Aryl-tetrahydrocarbazole Amination->Aminated_Product Troubleshooting_Logic Low_Yield Low Yield in Amination Method Which Method? Low_Yield->Method Photochemical Photochemical Method->Photochemical Photo Buchwald_Hartwig Buchwald-Hartwig Method->Buchwald_Hartwig B-H Check_Purity Check Starting Material Purity Photochemical->Check_Purity Optimize_Acid Optimize Acid/Solvent for Aniline Photochemical->Optimize_Acid Screen_Catalyst Screen Catalyst/Ligand Buchwald_Hartwig->Screen_Catalyst Screen_Base Screen Base Buchwald_Hartwig->Screen_Base Screen_Solvent Screen Solvent Buchwald_Hartwig->Screen_Solvent

References

minimizing side-product formation in the synthesis of 6-phenyl-tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 6-phenyl-tetrahydrocarbazoles.

Troubleshooting Guide: Minimizing Side-Products

This guide addresses common issues encountered during the synthesis of 6-phenyl-tetrahydrocarbazoles, particularly via the Fischer indole synthesis, and provides strategies to mitigate the formation of unwanted byproducts.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acid catalysis. - Formation of multiple side-products.- Increase reaction time and monitor progress using TLC. - Optimize the reaction temperature; for the Fischer indole synthesis, refluxing in glacial acetic acid is common. - Use a stronger acid catalyst like a mixture of glacial acetic acid and trifluoroacetic acid, or a Lewis acid such as zinc chloride, but be mindful of potential side-reactions at higher acid strengths. - Address specific side-product formation as detailed below.
Formation of Isomeric Byproducts - Use of an unsymmetrically substituted cyclohexanone can lead to different cyclization pathways in the Fischer indole synthesis, resulting in regioisomers.- If the starting ketone is unsymmetrical, anticipate the formation of isomers. The ratio of these isomers can sometimes be influenced by the choice of acid catalyst and reaction conditions. Weaker acids may favor one isomer over another. - Purification by column chromatography is typically required to separate the desired isomer.
Presence of Colored Impurities (Yellow to Brown) - Air oxidation of the tetrahydrocarbazole product to the fully aromatic carbazole. - Formation of polymeric byproducts due to harsh acidic conditions or high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid unnecessarily high temperatures or prolonged reaction times. - Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol, potentially with the use of activated charcoal to remove colored impurities.[1]
Unreacted Starting Materials in Final Product - Insufficient reaction time or temperature. - Inadequate mixing.- Ensure the reaction is heated for a sufficient duration. A typical reflux time in acetic acid is at least one hour after the addition of the phenylhydrazine.[1] - Use a mechanical stirrer to ensure the reaction mixture is homogeneous, especially during the initial stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-phenyl-tetrahydrocarbazoles and what are its main drawbacks?

The most common method is the Fischer indole synthesis (specifically, the Borsche-Drechsel cyclization when using a cyclohexanone derivative). This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a cyclohexanone. While effective, the main drawbacks include the potential for the formation of isomeric side-products if an unsymmetrical ketone is used, and the possibility of oxidation of the desired tetrahydrocarbazole to the corresponding carbazole.

Q2: How can I avoid the formation of the fully aromatized 6-phenyl-carbazole as a side-product?

The aromatization of the tetrahydrocarbazole ring is an oxidation process. To minimize this:

  • Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Use purified, oxygen-free solvents.

  • Avoid unnecessarily high reaction temperatures and prolonged heating.

  • Some researchers have noted that sterically bulky groups on the cyclohexanone ring can make the resulting tetrahydrocarbazole more resistant to air oxidation.[2]

Q3: I am observing two spots on my TLC that are very close together. What could they be?

If you are using a 4-substituted cyclohexanone as a starting material, it is possible you are forming two regioisomers of the 6-phenyl-tetrahydrocarbazole. The Fischer indole synthesis can proceed via two different enamine intermediates, leading to cyclization at two different positions. The ratio of these isomers can be influenced by the reaction conditions, particularly the strength of the acid catalyst.

Q4: What is a standard purification protocol for isolating pure 6-phenyl-tetrahydrocarbazole?

A common and effective purification strategy involves the following steps:

  • After the reaction is complete, the mixture is typically poured into water to precipitate the crude product.[1]

  • The crude solid is collected by filtration and washed with water and then a solvent in which the product has low solubility at room temperature, such as 75% ethanol.[1]

  • The crude product is then recrystallized from a suitable solvent, such as methanol or ethanol. The use of decolorizing carbon during recrystallization can help remove colored impurities.[1]

  • If isomeric byproducts are present, column chromatography on silica gel is usually necessary for their separation.

Experimental Protocols

General Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole (Adaptable for 6-Phenyl Derivative)

This protocol is based on a procedure from Organic Syntheses and can be adapted for the synthesis of 6-phenyl-tetrahydrocarbazole by using the appropriately substituted phenylhydrazine.[1]

Materials:

  • Cyclohexanone (or 4-phenylcyclohexanone for the target molecule)

  • Phenylhydrazine (or p-tolylhydrazine for a methyl-substituted analogue, adapt accordingly for the phenyl derivative)

  • Glacial acetic acid

  • Methanol or Ethanol (for recrystallization)

  • Decolorizing carbon

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a stirrer, a mixture of cyclohexanone (1 mole equivalent) and glacial acetic acid (6 mole equivalents) is heated to reflux with stirring.

  • Phenylhydrazine (1 mole equivalent) is added dropwise over a period of one hour.

  • The reaction mixture is refluxed for an additional hour.

  • The hot mixture is poured into a beaker and stirred while it cools and solidifies.

  • The solidified product is cooled further in an ice bath and then filtered under suction.

  • The filter cake is washed with water and then with 75% ethanol.

  • The crude product is air-dried and then recrystallized from methanol or ethanol, with the addition of decolorizing carbon to remove colored impurities. A heated funnel is recommended for the hot filtration to prevent premature crystallization.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 6-phenyl-tetrahydrocarbazoles.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start Reactants: 4-Phenylcyclohexanone & Phenylhydrazine Reaction Fischer Indole Synthesis (Reflux in Acetic Acid) Start->Reaction 1. Add Reactants Quench Precipitation in Water Reaction->Quench 2. Reaction Completion Filtration Filtration & Washing Quench->Filtration 3. Isolation Crude Crude Product Filtration->Crude Recrystallization Recrystallization (e.g., from Methanol) Crude->Recrystallization 4. Primary Purification Chromatography Column Chromatography (if isomers are present) Crude->Chromatography Alternative/Secondary Purification PureProduct Pure 6-Phenyl- tetrahydrocarbazole Recrystallization->PureProduct Chromatography->PureProduct

Caption: Workflow for the synthesis and purification of 6-phenyl-tetrahydrocarbazole.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

TroubleshootingFlow Start Problem with Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckConditions Verify Reaction Time, Temperature, & Catalyst LowYield->CheckConditions Yes CheckPurity Analyze by TLC/NMR ImpureProduct->CheckPurity Yes Success Problem Resolved ImpureProduct->Success No CheckConditions->Success ColoredProduct Colored Impurities? CheckPurity->ColoredProduct MultipleSpots Multiple Spots on TLC? ColoredProduct->MultipleSpots No UseInertAtmosphere Use Inert Atmosphere, Recrystallize with Charcoal ColoredProduct->UseInertAtmosphere Yes ColumnChromatography Separate Isomers via Column Chromatography MultipleSpots->ColumnChromatography Yes MultipleSpots->Success No UseInertAtmosphere->Success ColumnChromatography->Success

Caption: A decision tree for troubleshooting the synthesis of 6-phenyl-tetrahydrocarbazole.

References

Technical Support Center: Addressing Compound Instability During In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address compound instability during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My compound shows variable activity in cell-based assays. Could instability be the cause?

A1: Yes, inconsistent results in bioassays can be a sign of compound instability.[1] Instability can lead to a lower-than-expected concentration of the active compound over the course of the experiment, resulting in underestimated activity and poor reproducibility.[1] Factors such as the compound's chemical nature, the assay medium, and incubation time can all contribute to degradation.[2][3]

Troubleshooting Flowchart for Investigating Compound Instability

A Inconsistent In Vitro Results B Assess Compound Purity and Identity A->B First, confirm compound integrity C Evaluate Solubility in Assay Medium B->C If pure, check solubility D Perform Stability Assessment in Assay Buffer C->D If soluble, test stability in buffer E Perform Stability Assessment in Presence of Cells/Microsomes D->E If stable in buffer, test with biological components F Identify Degradation Products (LC-MS) E->F If unstable, identify degradants G Optimize Assay Conditions E->G If unstable, optimize conditions F->G Optimize to minimize degradation H Modify Compound or Formulation F->H If optimization fails, consider structural modification I Consistent Results G->I H->B

A flowchart to guide the investigation of inconsistent in vitro results.

Q2: What are the common causes of compound instability in in vitro assays?

A2: Compound instability in vitro can be broadly categorized into chemical and metabolic instability.

  • Chemical Instability: This refers to the degradation of a compound due to its inherent reactivity with components of the assay medium.[2] Key factors include:

    • pH: Many compounds are susceptible to hydrolysis at acidic or basic pH.[2]

    • Oxidation: Compounds can be oxidized by dissolved oxygen or reactive oxygen species (ROS) generated in the cell culture medium.[4]

    • Light Sensitivity: Some compounds are photolabile and can degrade upon exposure to light.

    • Reactivity with Assay Components: Compounds may react with components of the medium, such as buffers, salts, or reducing agents like DTT.[5]

  • Metabolic Instability: This is due to enzymatic degradation of the compound by cellular components.[6] Common metabolic pathways include:

    • Phase I Metabolism: Primarily oxidation, reduction, and hydrolysis reactions catalyzed by enzymes like Cytochrome P450s (CYPs).[6]

    • Phase II Metabolism: Conjugation reactions that increase water solubility for excretion.

Q3: How can I experimentally assess the stability of my compound?

A3: Several experimental approaches can be used to determine compound stability. A common method is to incubate the compound under assay conditions and measure its concentration over time using analytical techniques like LC-MS/MS or HPLC.[2][7]

Experimental Protocol: General Stability Assessment
  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into the assay buffer or cell culture medium to the final test concentration. Incubate at the desired temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6]

  • Sample Collection: At each time point, take an aliquot of the incubation mixture.

  • Reaction Quenching: Stop any potential degradation by adding a quenching solution, such as ice-cold methanol or acetonitrile.[2]

  • Analysis: Analyze the samples by LC-MS/MS or HPLC to determine the concentration of the parent compound remaining.[2][7]

  • Data Analysis: Plot the percentage of compound remaining versus time to determine the degradation rate and half-life.

Workflow for Compound Stability Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock C Incubate at 37°C A->C B Prepare Assay Medium B->C D Collect Samples at Time Points C->D E Quench Reaction D->E F LC-MS/MS Analysis E->F G Calculate % Remaining F->G Poor Solubility Poor Solubility Precipitation Precipitation Poor Solubility->Precipitation leads to Lower Effective Concentration Lower Effective Concentration Precipitation->Lower Effective Concentration results in Underestimated Potency Underestimated Potency Lower Effective Concentration->Underestimated Potency causes Compound Instability Compound Instability Degradation Degradation Compound Instability->Degradation leads to Degradation->Lower Effective Concentration

References

Technical Support Center: Purification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the purification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of the target compound.

Problem 1: Low yield after purification.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials.
Product loss during extractionUse a continuous liquid-liquid extractor for more efficient extraction. Ensure the pH of the aqueous layer is optimized for the solubility of the compound.
Suboptimal recrystallization conditionsExperiment with different solvent systems. A mixture of solvents may be required to achieve good crystal formation and yield. Try slow cooling and scratching the flask to induce crystallization.
Inefficient column chromatographyOptimize the solvent system for column chromatography to ensure good separation and recovery. Use a gradient elution if necessary.

Problem 2: Presence of impurities in the final product.

Possible Cause Suggested Solution
Unreacted starting materialsImprove the purification method. A different chromatographic technique (e.g., preparative HPLC) might be necessary for closely related impurities.
Byproducts from the reactionIdentify the structure of the byproduct to understand its origin and adjust reaction conditions to minimize its formation.
Solvent impuritiesUse high-purity solvents for all purification steps.
Degradation of the compoundThe compound may be sensitive to light, air, or temperature. Store it under an inert atmosphere and in the dark.

Problem 3: Difficulty in crystallizing the compound.

Possible Cause Suggested Solution
Compound is an oilTry to form a salt of the amine to induce crystallization.
Presence of impuritiesPurify the compound further by column chromatography before attempting recrystallization.
Incorrect solvent systemScreen a variety of solvents and solvent mixtures. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is used for achieving high purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on literature for similar carbazole derivatives, ethanol is a good starting point for recrystallization.[1][2] Other polar solvents like methanol or mixtures such as hexane/ethyl acetate could also be effective.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: What stationary and mobile phases should be used for column chromatography?

A3: For column chromatography, silica gel is a common stationary phase for carbazole derivatives. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ratio of the solvents should be optimized using TLC to achieve good separation (an Rf value of 0.2-0.3 for the desired compound is often ideal).

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques, including:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram is a strong indicator of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Typical Yield (%) Purity (%) Advantages Disadvantages
Recrystallization50-80>98Simple, cost-effective, scalableCan lead to significant product loss, may not remove all impurities
Column Chromatography60-90>99High resolution, can separate complex mixturesMore time-consuming, requires larger solvent volumes
Preparative HPLC40-70>99.5Highest resolution for difficult separationsExpensive, limited sample capacity

Note: The values in this table are typical ranges for carbazole derivatives and may vary for the specific target compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolve the crude 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Outcome Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Initial attempt TLC TLC Analysis Recrystallization->TLC Column_Chromatography Column Chromatography NMR_HPLC NMR/HPLC Analysis Column_Chromatography->NMR_HPLC TLC->Column_Chromatography Multiple spots Pure_Product Pure Product (>98%) TLC->Pure_Product Single spot NMR_HPLC->Pure_Product Pure spectrum Further_Purification Requires Further Purification NMR_HPLC->Further_Purification Impurities detected

Caption: A typical workflow for the purification of the target compound.

Troubleshooting_Low_Yield Start Low Purification Yield Check_Reaction Check Reaction Completion (TLC/NMR of crude) Start->Check_Reaction Optimize_Extraction Optimize Extraction Protocol (pH, solvent) Start->Optimize_Extraction Optimize_Recrystallization Optimize Recrystallization (solvent, temp.) Start->Optimize_Recrystallization Optimize_Chromatography Optimize Column Chromatography (eluent) Start->Optimize_Chromatography Incomplete_Reaction Incomplete Reaction: Rerun or adjust conditions Check_Reaction->Incomplete_Reaction Product_Loss_Extraction Product Loss During Extraction: Modify procedure Optimize_Extraction->Product_Loss_Extraction Product_Loss_Recrystallization Product Loss During Recrystallization: Modify procedure Optimize_Recrystallization->Product_Loss_Recrystallization Product_Loss_Chromatography Product Loss During Chromatography: Modify procedure Optimize_Chromatography->Product_Loss_Chromatography

Caption: Troubleshooting guide for low purification yield.

References

Technical Support Center: Enhancing the Bioavailability of Tetrahydrocarbazole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of tetrahydrocarbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My tetrahydrocarbazole derivative shows poor oral bioavailability in rats. What are the likely causes?

A1: Poor oral bioavailability of tetrahydrocarbazole derivatives, which are often lipophilic and poorly water-soluble, can stem from several factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.

  • Poor Permeability: The derivative might not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: The derivative could be a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen, reducing its net absorption.[1][2]

Q2: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like tetrahydrocarbazole derivatives?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance oral bioavailability. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and extent of absorption.[2][3][4][5]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of the drug in the GI tract.

Q3: How can I determine if my tetrahydrocarbazole derivative is a substrate for P-glycoprotein?

A3: You can assess if your compound is a P-gp substrate through in vitro methods, such as using Caco-2 cell monolayers. These cells express P-gp, and by measuring the bidirectional transport of your compound across the monolayer, you can determine the efflux ratio. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests P-gp mediated efflux.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Possible Cause Troubleshooting Step
Poor aqueous solubility leading to incomplete dissolution.Formulation Approach: Develop a solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve solubility and dissolution rate.
Precipitation of the drug in the GI tract upon dilution of the formulation.Formulation Modification: For lipid-based systems, incorporate polymers to create a supersaturatable self-emulsifying drug delivery system (S-SEDDS) that can maintain a supersaturated state of the drug in vivo.[6]
High first-pass metabolism.In Vitro Assessment: Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of the compound. If metabolism is high, consider chemical modification of the derivative to block metabolic sites.
P-glycoprotein mediated efflux.Co-administration: In preclinical studies, co-administer a known P-gp inhibitor (e.g., verapamil) to assess if this improves bioavailability. This can help confirm if P-gp efflux is a significant barrier.[1][7]
Issue 2: Difficulty in Preparing a Stable and Consistent Formulation for Animal Dosing
Possible Cause Troubleshooting Step
The compound is difficult to wet and disperse in aqueous vehicles.Vehicle Selection: For preclinical oral gavage studies, consider using a suspension with a suitable suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to ensure uniform dosing.
The lipid-based formulation is physically unstable (e.g., phase separation).Excipient Screening: Systematically screen different oils, surfactants, and co-surfactants to find a combination that forms a stable emulsion upon dilution. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for the excipients.[8][9]
The solid dispersion is not amorphous or recrystallizes upon storage.Polymer and Method Selection: Screen different hydrophilic polymers (e.g., PVP, HPMC) and preparation methods (e.g., solvent evaporation, hot-melt extrusion) to identify the conditions that yield a stable amorphous solid dispersion.[2][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.01,200 ± 250100
Solid Dispersion50650 ± 1201.55,800 ± 900483
SEDDS50980 ± 2101.08,500 ± 1,500708

Table 2: Composition of an Exemplary Self-Emulsifying Drug Delivery System (SEDDS)

ComponentExample ExcipientFunctionConcentration (% w/w)
OilLabrafac™ Lipophile WL 1349Solubilizes the drug30
SurfactantTween® 80Forms emulsion50
Co-surfactantPEG 400Improves emulsification20

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the tetrahydrocarbazole derivative and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:4 drug to polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a dry film is formed.

  • Further Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and in vitro dissolution enhancement.

Protocol 2: Oral Gavage Administration in Rats
  • Animal Preparation: Fast male Sprague-Dawley rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the tetrahydrocarbazole derivative formulation (e.g., suspension, solution in SEDDS) at the desired concentration. Ensure the formulation is homogeneous before administration.

  • Dosing: Administer the formulation orally to the rats using a gavage needle attached to a syringe. The dosing volume should be appropriate for the rat's body weight (e.g., 5 mL/kg).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Protocol 3: Bioanalytical Method for Quantification in Plasma using LC-MS/MS
  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to extract the tetrahydrocarbazole derivative and an internal standard.

  • Chromatographic Separation: Use a suitable C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification: Construct a calibration curve using standard solutions of the tetrahydrocarbazole derivative in blank plasma. Quantify the concentration of the derivative in the study samples by interpolating from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis and Data Interpretation Formulation_Prep Formulation Preparation (e.g., Solid Dispersion, SEDDS) In_Vitro_Char In Vitro Characterization (Solubility, Dissolution) Formulation_Prep->In_Vitro_Char Animal_Dosing Oral Administration (Rat Model) In_Vitro_Char->Animal_Dosing Optimized Formulation Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Quantification of Drug in Plasma Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis Bioavailability_Assessment Bioavailability Calculation PK_Analysis->Bioavailability_Assessment

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of tetrahydrocarbazole derivatives.

AMPK_Signaling_Pathway cluster_effects Metabolic Regulation THC Tetrahydrocarbazole Derivative AMPK AMPK Activation THC->AMPK Activates Downstream Downstream Effects AMPK->Downstream Glucose_Uptake Increased Glucose Uptake Downstream->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Downstream->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis Downstream->Gluconeogenesis

Caption: Simplified AMPK signaling pathway potentially activated by certain tetrahydrocarbazole derivatives.

P_Glycoprotein_Efflux cluster_cell Intestinal Epithelial Cell cluster_lumen cluster_blood Pgp P-glycoprotein (P-gp) THC_lumen Tetrahydrocarbazole Derivative Pgp->THC_lumen Efflux THC_blood To Systemic Circulation Pgp->THC_blood Successful Absorption THC_lumen->Pgp Absorption

Caption: Role of P-glycoprotein in limiting the oral absorption of tetrahydrocarbazole derivatives.

References

Technical Support Center: Optimizing Dosage and Administration Routes for In vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for their in vivo studies.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Events Observed at a Presumed Safe Dose

Q: We observed unexpected toxicity (e.g., significant weight loss, lethargy, mortality) at a dose that was previously considered safe based on in vitro data or literature. What are the potential causes and how can we troubleshoot this?

A: Unexpected in vivo toxicity can arise from a multitude of factors that are not always predictable from in vitro studies. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Troubleshooting Steps:

  • Vehicle-Related Toxicity: The vehicle used to dissolve or suspend your compound may be causing the adverse effects.

    • Action: Run a vehicle-only control group to assess the tolerability of the vehicle itself at the same volume and administration route.

    • Consideration: Some common vehicles, like DMSO, can cause toxicity at higher concentrations when administered systemically. Ensure the final concentration of such solvents is minimized.

  • Compound Stability and Solubility: The compound may be precipitating out of solution upon administration, leading to emboli or localized irritation.

    • Action: Visually inspect the formulation for any precipitation before and after preparation. Assess the solubility of your compound in the chosen vehicle at the intended concentration.

    • Solution: Consider using alternative solubilizing agents or different formulation strategies like creating a suspension or an emulsion.[1][2]

  • Route of Administration: The chosen route may lead to rapid absorption and high peak plasma concentrations (Cmax), causing acute toxicity.

    • Action: Review the pharmacokinetic profile associated with the administration route. An intravenous (IV) bolus, for example, results in 100% bioavailability almost instantaneously.[3][4]

    • Solution: Consider a different route of administration that allows for slower absorption, such as subcutaneous (SC) or intraperitoneal (IP), or administer the IV dose as a slower infusion.

  • Animal Strain, Sex, or Age: The specific animal model being used may have different metabolic profiles or sensitivities compared to what has been reported.

    • Action: Review literature for any known strain-specific differences in drug metabolism for your class of compound.[5]

    • Consideration: Both sex and age can influence drug metabolism and clearance. Ensure consistency in the animals being used.

  • Off-Target Effects: The compound may have off-target effects that were not identified in in vitro screening.

    • Action: A thorough literature review on the target and compound class can sometimes reveal potential off-target interactions.

    • Solution: This may require going back to the drug discovery phase to screen for off-target activities.

Issue 2: Lack of Efficacy at the Expected Therapeutic Dose

Q: Our compound is not showing the expected efficacy in vivo, even at doses that were effective in in vitro models. What steps should we take to address this?

A: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. The issue often lies in the drug's behavior within a complex biological system.

Potential Causes & Troubleshooting Steps:

  • Poor Bioavailability: The drug may not be reaching the systemic circulation in sufficient amounts to be effective. This is a frequent issue with oral administration due to factors like poor absorption and first-pass metabolism in the liver.[6][7][8]

    • Action: Conduct a pharmacokinetic (PK) study to determine the drug's concentration in the plasma over time. Comparing the Area Under the Curve (AUC) for oral (PO) versus intravenous (IV) administration will determine the absolute bioavailability.[8][9]

    • Solution: If bioavailability is low, consider reformulating the drug to improve solubility or protect it from degradation.[2][10][11] Alternatively, a different administration route may be necessary.

  • Rapid Metabolism and Clearance: The drug may be cleared from the body too quickly to exert its therapeutic effect.

    • Action: The PK study will also provide information on the drug's half-life (t1/2) and clearance rate.

    • Solution: A more frequent dosing schedule or a sustained-release formulation might be required.

  • Inadequate Tissue Distribution: The drug may not be reaching the target tissue or organ at a high enough concentration.

    • Action: Conduct a biodistribution study to measure the concentration of the drug in various tissues at different time points after administration.

    • Consideration: High plasma protein binding can also limit the amount of free drug available to act on the target.

  • Ineffective Route of Administration for the Target: The chosen route may not be optimal for delivering the drug to the specific site of action.

    • Action: Re-evaluate the administration route based on the target organ. For example, a drug targeting the central nervous system may require direct administration (e.g., intracerebroventricular) if it does not cross the blood-brain barrier.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in vivo study?

A1: The initial dose for an in vivo study is typically determined through a dose range-finding (DRF) study, which helps establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[12][13] The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity.[14] These preliminary studies use a small number of animals and involve administering increasing doses of the compound.[15] Observations for toxicity include clinical signs, changes in body weight, and in some cases, clinical pathology.[12]

Q2: What are the most common routes of administration and how do they compare?

A2: The choice of administration route significantly impacts the rate and extent of drug absorption, which in turn affects efficacy and potential toxicity.[4] The main routes are enteral (via the gastrointestinal tract) and parenteral (injection).

Route of Administration Description Advantages Disadvantages Typical Bioavailability (%)
Intravenous (IV) Direct injection into a vein.100% bioavailability, rapid onset.[3][4]Risk of infection, requires trained personnel, potential for rapid toxicity.100
Oral (PO) Swallowed, absorbed from the GI tract.Convenient, non-invasive, cost-effective.[4]Variable absorption, subject to first-pass metabolism, slower onset.[3]5 - <100
Subcutaneous (SC) Injection into the tissue layer between the skin and the muscle.Slower, more sustained absorption than IM, suitable for self-administration.Can be painful, limited to small volumes, potential for local irritation.[16]75 - <100
Intramuscular (IM) Injection into a muscle.Faster absorption than SC, can be used for oily vehicles.Can be painful, risk of nerve damage.75 - <100
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, common in rodent studies.Risk of injecting into an organ, not clinically relevant for humans.Variable
Inhalation Administered as a gas or aerosol.Very rapid onset, good for respiratory targets.Can be difficult to administer precise doses.5 - <100
Topical Applied to the skin.Localized effect, minimizes systemic side effects.Absorption can be variable.Low
Transdermal Applied to the skin for systemic effect (patch).Sustained release, avoids first-pass metabolism.Can cause skin irritation, limited to potent, lipophilic drugs.80 - <100

Q3: My compound has poor aqueous solubility. How can I formulate it for in vivo studies?

A3: Poor solubility is a common hurdle. Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds:[2][10][11]

  • Co-solvents: Using a mixture of solvents to increase solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It's crucial to use the lowest effective concentration to avoid vehicle toxicity.

  • Surfactants: These can be used to create micelles that encapsulate the drug, improving its solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[11][17]

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which generally has higher solubility.[1]

  • Lipid-Based Formulations: For lipophilic drugs, formulating them in lipids, oils, or as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

Q4: How can I minimize variability in my in vivo experiments?

A4: Reducing variability is key to obtaining robust and reproducible data.[18][19] Key strategies include:

  • Standardize Procedures: Ensure all experimental procedures, such as animal handling, dosing, and sample collection, are performed consistently by all personnel.

  • Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, light-dark cycles, and diet.

  • Randomization and Blinding: Randomly assign animals to treatment groups to avoid selection bias.[18][20] Blinding the investigators to the treatment allocation can prevent unconscious bias in data collection and analysis.[18][20]

  • Use Genetically Uniform Animals: Using inbred strains of animals can reduce genetic variability.

  • Acclimatize Animals: Allow animals sufficient time to acclimate to the facility and their housing before starting the experiment to reduce stress-related responses.

  • Consider Biological Variables: Be consistent with the age, sex, and weight of the animals used in a study, as these can all influence experimental outcomes.[18]

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of a novel compound.

Materials:

  • Test compound

  • Appropriate vehicle

  • Mice (e.g., C57BL/6), 8-10 weeks old, one sex to start

  • Syringes and needles appropriate for the route of administration

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign mice to groups (n=3 per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a dose escalation scheme (e.g., 2-fold or 3-fold increments).

    • Example Dose Groups: Vehicle, 10 mg/kg, 20 mg/kg, 40 mg/kg, 80 mg/kg.

  • Compound Preparation: Prepare the dosing solutions in the selected vehicle. Ensure the compound is fully dissolved or uniformly suspended.

  • Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Clinical Observations: Observe animals for any signs of toxicity immediately after dosing and at regular intervals for the first few hours (e.g., 1, 4, 8 hours) and then daily for 7-14 days.[12] Signs of toxicity include changes in posture, activity, breathing, and the presence of piloerection or tremors.

    • Body Weight: Record the body weight of each animal before dosing and daily thereafter. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or overt signs of toxicity and results in no more than a 10-15% reduction in body weight.[13]

  • Data Analysis: Plot the mean body weight change for each group over time. Record all clinical observations.

Protocol 2: Basic Pharmacokinetic (PK) Study Workflow

Objective: To determine the plasma concentration-time profile and key PK parameters of a compound after a single dose.

Materials:

  • Test compound and vehicle

  • Rats (e.g., Sprague-Dawley) with jugular vein catheters for serial blood sampling

  • Dosing and blood collection syringes

  • Anticoagulant (e.g., EDTA or heparin) coated tubes

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer the compound to the rats at a predetermined dose and route (e.g., IV bolus or oral gavage).[9]

  • Blood Sampling: Collect blood samples (e.g., ~100-200 µL) from the jugular vein catheter at specified time points.[21]

    • Typical IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Typical PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately transfer blood samples to anticoagulant-coated tubes. Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use pharmacokinetic software to perform a non-compartmental analysis to determine key parameters such as:[9]

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Half-life.

      • Clearance (CL): Volume of plasma cleared of the drug per unit time.

      • Volume of distribution (Vd): Apparent volume into which the drug distributes.

    • If both IV and PO routes were tested, calculate the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Planning cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis & Interpretation Literature_Review Literature Review & In Vitro Data Analysis Dose_Selection Initial Dose Selection Literature_Review->Dose_Selection Vehicle_Selection Vehicle & Route Selection Dose_Selection->Vehicle_Selection Dose_Range_Finding Dose Range-Finding (MTD Study) Vehicle_Selection->Dose_Range_Finding PK_Study Pharmacokinetic (PK) Study Vehicle_Selection->PK_Study Pivotal_Study Efficacy/Toxicity Study Dose_Range_Finding->Pivotal_Study Inform Dose Data_Collection Data Collection (Observations, Samples) Pivotal_Study->Data_Collection PK_Study->Data_Collection Bioanalysis Sample Bioanalysis (e.g., LC-MS) Data_Collection->Bioanalysis PK_PD_Analysis PK/PD Analysis & Modeling Bioanalysis->PK_PD_Analysis Conclusion Conclusion & Next Steps PK_PD_Analysis->Conclusion

Caption: General workflow for an in vivo pharmacology study.

troubleshooting_workflow Start Unexpected In Vivo Result (Toxicity or Lack of Efficacy) Check_Formulation Investigate Formulation (Vehicle, Solubility, Stability) Start->Check_Formulation Check_PK Evaluate Pharmacokinetics (PK Study) Start->Check_PK Check_Animal_Model Review Animal Model (Strain, Sex, Age) Start->Check_Animal_Model Check_Procedure Assess Experimental Procedure (Route, Dosing Technique) Start->Check_Procedure Modify_Formulation Modify Formulation (New Vehicle, Solubilizer) Check_Formulation->Modify_Formulation Change_Dose_Schedule Change Dose or Schedule Check_PK->Change_Dose_Schedule Change_Route Change Administration Route Check_PK->Change_Route Refine_Model Refine Animal Model Choice Check_Animal_Model->Refine_Model Check_Procedure->Change_Route

Caption: A logical workflow for troubleshooting unexpected in vivo results.

References

Validation & Comparative

Navigating the Therapeutic Landscape: A Comparative Analysis of a Novel Carbazole Derivative and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield publicly available data on the anticancer efficacy of the specific compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol . Therefore, to fulfill the user's request for a comparative guide, this report presents a template analysis of a closely related and published carbazole derivative, 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol , as a representative of this class of molecules. This guide compares its potential efficacy with well-established anticancer drugs, providing a framework for evaluating novel chemical entities.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and methodologies.

Comparative Efficacy of Carbazole Derivatives and Standard Chemotherapeutics

Carbazole derivatives have emerged as a promising class of compounds with potential anticancer properties. Their mechanism of action is often attributed to the inhibition of crucial cellular processes such as DNA replication and cell division. This section provides a comparative overview of the cytotoxic effects of a representative carbazole aminoalcohol against various cancer cell lines, benchmarked against known anticancer agents like Vincristine, Paclitaxel, and Irinotecan.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting biological processes, for the representative carbazole derivative and standard anticancer drugs across different human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)
Representative Carbazole Aminoalcohol HeLa, A549Single-digit µM
Vincristine A54940 nM (0.04 µM)
MCF-75 nM (0.005 µM)
HCT-80.97 µg/mL (~1.1 µM)
Paclitaxel SK-BR-32.5 - 7.5 nM (0.0025 - 0.0075 µM)
MDA-MB-231-
T-47D-
NSCLC cell lines9.4 µM (24h exposure)
Irinotecan LoVo15.8 µM
HT-295.17 µM

Note: The data for the representative carbazole aminoalcohol is qualitative ("single-digit µM") as presented in the source material. Direct comparison is challenging due to variations in experimental conditions and cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and incubated for 12-24 hours to allow for cell attachment.

  • Treatment: The test compound (e.g., the carbazole derivative) is added to the wells at various concentrations. Control wells with untreated cells or vehicle-treated cells are also included. The plates are then incubated for a specified duration (commonly 24-72 hours).

  • MTT Reagent Addition: A solution of MTT (typically 5 mg/mL in PBS or culture medium) is added to each well and the plates are incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630-690 nm) can be used to subtract background absorbance.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3][4]

Topoisomerase I Inhibition Assay

This assay determines a compound's ability to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Purified human topoisomerase I is added to the reaction mixture. A negative control (no enzyme) and a positive control (known topoisomerase I inhibitor like camptothecin) are included.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the untreated control.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, a key process in cell division.

  • Reaction Preparation: A reaction mixture is prepared on ice containing purified tubulin protein, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer. This increase in absorbance is due to light scattering by the formed microtubules.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control reaction without the compound. Inhibitors of tubulin polymerization will show a decrease in the rate and/or extent of the absorbance increase, while stabilizers will show an increase.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by carbazole derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis synthesis Synthesis of Carbazole Derivative characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay mechanism_assays Mechanistic Assays mtt_assay->mechanism_assays topo_assay Topoisomerase Inhibition Assay mechanism_assays->topo_assay tubulin_assay Tubulin Polymerization Assay mechanism_assays->tubulin_assay ic50 IC50 Determination topo_assay->ic50 tubulin_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis

Caption: Experimental workflow for the evaluation of novel anticancer compounds.

topoisomerase_inhibition DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex DNA Cleavage Cleavable_Complex->DNA Re-ligation (Inhibited) Replication_Fork Stalled Replication Fork Cleavable_Complex->Replication_Fork Collision Carbazole Carbazole Derivative Carbazole->Cleavable_Complex Stabilizes DNA_Break DNA Strand Break Replication_Fork->DNA_Break Apoptosis Apoptosis DNA_Break->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition by carbazole derivatives.

microtubule_disruption Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitotic_Spindle Defective Mitotic Spindle Tubulin->Mitotic_Spindle Inhibits Assembly Microtubule->Tubulin Depolymerization Carbazole Carbazole Derivative Carbazole->Tubulin Binds to Tubulin Cell_Cycle_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of microtubule disruption by carbazole derivatives.

References

validation of the biological target of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Carbazole Derivatives as Targeted Biological Agents

Introduction

The carbazole scaffold, a nitrogen-containing heterocyclic system, is a prominent structural motif in a multitude of biologically active compounds, both naturally occurring and synthetic.[1] Derivatives of carbazole have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Their therapeutic potential stems from their ability to interact with a range of biological targets, such as DNA topoisomerases, signal transducers and activators of transcription (STATs), and various receptor systems.[5]

This guide provides a comparative analysis of a representative carbazole derivative, focusing on the validation of its biological target and its performance against alternative therapeutic agents. While specific experimental data for the compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not extensively available in the public domain, we will use a well-characterized carbazole derivative that targets a key enzyme in cancer progression, Topoisomerase I, to exemplify the validation process. This approach will offer researchers and drug development professionals a framework for evaluating novel carbazole-based compounds.

Our selected model compound is a carbazole aminoalcohol, which has been identified as a potent inhibitor of Topoisomerase I (Topo I).[6] We will compare its activity with the well-established Topo I inhibitor, Camptothecin.

Comparative Performance of Topoisomerase I Inhibitors

The efficacy of Topo I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the comparative in vitro potencies of a representative carbazole aminoalcohol and Camptothecin against human Topoisomerase I.

CompoundBiological TargetIC50 (µM)Cell Line
Carbazole AminoalcoholTopoisomerase I5.8HeLa
Camptothecin (Reference)Topoisomerase I0.5HeLa

Data is illustrative and compiled from representative studies on carbazole derivatives and reference compounds.

Experimental Protocols

1. Topoisomerase I DNA Relaxation Assay

This assay is a fundamental method for determining the inhibitory activity of compounds against Topoisomerase I.

  • Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this activity is reduced or abolished. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

  • Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

    • Test compounds (Carbazole derivative, Camptothecin) dissolved in DMSO.

    • Loading Dye: 25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol.

    • 1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

    • Ethidium bromide staining solution.

  • Procedure:

    • The reaction mixture (final volume of 20 µL) containing assay buffer, 0.5 µg of supercoiled pBR322 DNA, and varying concentrations of the test compound is prepared.

    • The reaction is initiated by the addition of 1 unit of human Topoisomerase I.

    • The mixture is incubated at 37°C for 30 minutes.

    • The reaction is terminated by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

    • Loading dye is added to each reaction mixture.

    • The samples are loaded onto a 1% agarose gel and subjected to electrophoresis at 50V for 2-3 hours.

    • The gel is stained with ethidium bromide and visualized under UV light.

    • The percentage of supercoiled DNA is quantified using densitometry to determine the IC50 value of the inhibitor.

2. Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells caused by Topo I poisons.

  • Principle: Topo I poisons stabilize the covalent complex between Topo I and DNA, leading to DNA strand breaks upon replication or transcription. The Comet assay allows for the visualization of these breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

  • Materials:

    • HeLa cells

    • Test compounds

    • Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris (pH 10), 1% Triton X-100.

    • Electrophoresis buffer: 1 mM EDTA, 300 mM NaOH (pH > 13).

    • Neutralization buffer: 0.4 M Tris (pH 7.5).

    • SYBR Green or other DNA stain.

  • Procedure:

    • HeLa cells are treated with the test compounds for a specified period.

    • The cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in lysis solution at 4°C for 1-2 hours.

    • The slides are then placed in a horizontal gel electrophoresis tank filled with electrophoresis buffer and left for 20-40 minutes to allow for DNA unwinding.

    • Electrophoresis is carried out at 25V for 20-30 minutes.

    • The slides are neutralized, stained with SYBR Green, and observed under a fluorescence microscope.

    • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Visualizing Molecular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

TopoI_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action DNA_supercoiled Supercoiled DNA TopoI Topoisomerase I DNA_supercoiled->TopoI binds TopoI_DNA_Complex Topo I-DNA Cleavage Complex DNA_supercoiled->TopoI_DNA_Complex DNA_relaxed Relaxed DNA TopoI->DNA_relaxed relaxes TopoI->TopoI_DNA_Complex forms Replication DNA Replication/ Transcription Strand_Break DNA Strand Break Apoptosis Apoptosis Strand_Break->Apoptosis triggers Carbazole Carbazole Derivative Carbazole->TopoI_DNA_Complex stabilizes TopoI_DNA_Complex->Replication TopoI_DNA_Complex->Strand_Break leads to

Caption: Mechanism of action for a carbazole-based Topoisomerase I inhibitor.

Comet_Assay_Workflow start Start: Cell Culture treatment Treat cells with Carbazole Derivative start->treatment harvest Harvest and embed cells in agarose treatment->harvest lysis Cell Lysis (Detergent, High Salt) harvest->lysis unwinding DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Neutralization and DNA Staining electrophoresis->staining visualization Fluorescence Microscopy (Visualize Comets) staining->visualization analysis Quantify DNA Damage (Comet Tail Analysis) visualization->analysis end End: Data Analysis analysis->end

Caption: Workflow for the Comet assay to detect DNA damage.

Carbazole derivatives represent a versatile class of compounds with significant therapeutic potential. The validation of their biological targets is a critical step in the drug development process. By employing standardized assays such as DNA relaxation and Comet assays, researchers can effectively characterize the mechanism of action and potency of novel carbazole-based inhibitors. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the continued exploration and development of this promising class of molecules.

References

Comparative Guide to the Structure-Activity Relationship of 6-Phenyl-Tetrahydrocarbazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-phenyl-tetrahydrocarbazole analogs, focusing on their potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental protocols.

Introduction

Tetrahydrocarbazole (THC) is a privileged structural scaffold found in numerous biologically active compounds and natural products.[1] Its derivatives have garnered significant interest due to their wide range of pharmacological activities, including antifungal, anticancer, and kinase inhibitory effects.[2][3][4] The substitution pattern on the THC core plays a crucial role in determining the biological activity and target specificity. This guide focuses on analogs with a phenyl group at the C6 position, exploring how modifications to this scaffold influence their therapeutic potential.

Antifungal Activity of 6-Substituted Tetrahydrocarbazole Analogs

A study by Wang et al. explored the antifungal activity of various C6- and N9-modified tetrahydrocarbazole derivatives.[2] The general structure of the synthesized compounds and their in vitro antifungal activities against a panel of fungal strains are summarized below.

Quantitative Data: Antifungal Activity
CompoundRIC50 (μg/mL) vs. C. neoformansIC50 (μg/mL) vs. A. fumigatusIC50 (μg/mL) vs. M. gypseum
10a H>128>128>128
10b 4-Fluorophenyl6412864
10c 4-Chlorophenyl81616
10d 4-Bromophenyl163232
10e 4-Methylphenyl326464
Fluconazole -16>12832

Data extracted from MedChemComm (RSC Publishing).[2]

The SAR study indicates that the introduction of a phenyl group at the C6 position is beneficial for antifungal activity. Furthermore, substitution on the phenyl ring with halogens, particularly chlorine, significantly enhances the potency against various fungal strains, with compound 10c showing comparable or superior activity to the standard drug fluconazole.[2]

Experimental Protocol: Antifungal Assay

The in vitro antifungal activity was evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC) was determined, and IC50 values were calculated from the dose-response curves.

Anticancer Activity of Phenylcarbazole Derivatives

Research into phenylcarbazole derivatives has revealed their potential as anticancer agents. A study by Routier et al. described the synthesis and biological evaluation of novel phenylcarbazole derivatives, demonstrating significant cytotoxicity against human leukemia cells.[3]

Quantitative Data: Cytotoxicity against CEM Human Leukemia Cells
CompoundR1R2IC50 (nM)
1a HH>10000
1b PhenylH150
1c 4-HydroxyphenylH80
1d PhenylCH350
1e 4-HydroxyphenylCH325

Data extracted from PubMed.[3]

The results highlight that the presence of a phenyl group is crucial for the cytotoxic activity of these carbazole derivatives. Moreover, hydroxylation of the phenyl ring and methylation of the maleimide nitrogen progressively increase the potency, with compound 1e exhibiting an IC50 in the low nanomolar range.[3] The study also investigated the mechanism of action, suggesting that while DNA binding may contribute, the exact molecular targets remain to be fully elucidated.[3]

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the CEM human leukemia cell line. Cells were incubated with various concentrations of the test compounds for 48 hours, and cell viability was determined by measuring the absorbance at 570 nm.

Kinase Inhibitory Activity of Pyrrolo[3,4-c]carbazole Analogs

While not strictly 6-phenyl-tetrahydrocarbazoles, N-6 substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones have been investigated as inhibitors of the G2/M cell cycle checkpoint kinases, Wee1 and Chk1.[4] The SAR in this series provides valuable insights into the role of substitutions on the carbazole nitrogen.

Quantitative Data: Wee1 and Chk1 Kinase Inhibition
CompoundN-6 SubstituentWee1 IC50 (μM)Chk1 IC50 (μM)Selectivity (Chk1/Wee1)
2a H0.1200.0800.67
2b (CH2)2OH0.0950.0650.68
2c (CH2)2COOH0.05712.7223
2d (CH2)2N(CH3)20.0450.0300.67

Data extracted from a study on Wee1 and Chk1 inhibitors.[4]

The study revealed that acidic side chains at the N-6 position led to potent and selective Wee1 inhibition, while neutral or cationic side chains resulted in potent dual inhibitors of both Wee1 and Chk1.[4]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against Wee1 and Chk1 kinases was determined using a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate from [γ-33P]ATP into a peptide substrate. The IC50 values were calculated from the inhibition curves.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logic described, the following diagrams were generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Phenylhydrazine, Cyclohexanone) synth Chemical Synthesis (e.g., Fischer Indole Synthesis) start->synth analogs 6-Phenyl-Tetrahydrocarbazole Analogs synth->analogs antifungal Antifungal Assay analogs->antifungal Test for antifungal activity anticancer Anticancer Assay analogs->anticancer Test for cytotoxicity kinase Kinase Inhibition Assay analogs->kinase Test for kinase inhibition data Collect IC50/MIC data antifungal->data anticancer->data kinase->data sar Establish SAR data->sar

Caption: General workflow for SAR studies of 6-phenyl-tetrahydrocarbazole analogs.

sar_logic THC Tetrahydrocarbazole Core Phenyl_C6 Phenyl at C6 THC->Phenyl_C6 improves Acidic_N6 Acidic Side Chain at N6 THC->Acidic_N6 improves (Kinase Inhibition) Halogen_Sub Halogen on Phenyl (e.g., Cl, Br) Phenyl_C6->Halogen_Sub further enhances (Antifungal) Hydroxyl_Sub Hydroxyl on Phenyl Phenyl_C6->Hydroxyl_Sub enhances (Anticancer) Activity Biological Activity Halogen_Sub->Activity N_Sub Substitution on Maleimide Nitrogen Hydroxyl_Sub->N_Sub further enhances (Anticancer) N_Sub->Activity Acidic_N6->Activity

Caption: Key structure-activity relationships for tetrahydrocarbazole analogs.

Conclusion

The structure-activity relationship studies of 6-phenyl-tetrahydrocarbazole analogs reveal critical insights for the development of novel therapeutic agents. The presence of a phenyl group at the C6 position is a key determinant of biological activity. Further modifications, such as substitutions on the phenyl ring or at the carbazole nitrogen, can significantly modulate the potency and selectivity of these compounds against various targets, including fungi, cancer cells, and protein kinases. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

cross-validation of in vitro results with in vivo models for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Preclinical Evaluation of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol and Related Compounds

This guide provides a structured framework for the comparative analysis of in vitro and in vivo data for the novel compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Given the current scarcity of published data for this specific molecule, this document serves as a template for researchers in drug discovery and development. It outlines the necessary data presentation, experimental protocols, and data visualization to facilitate a rigorous cross-validation of preclinical findings. The methodologies and examples provided are based on standard practices for the evaluation of carbazole derivatives, a class of compounds known for a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.

Comparative Data Summary

A direct comparison of in vitro potency and in vivo efficacy is crucial for establishing a compound's therapeutic potential. The following tables are designed to summarize key quantitative data from a hypothetical study of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Table 1: In Vitro Biological Activity

Assay TypeCell LineIC₅₀ (µM)Target(s)Mechanism of Action
CytotoxicityMCF-715.2TubulinApoptosis Induction
Anti-inflammatoryRAW 264.78.5COX-2Inhibition of Prostaglandin Synthesis
Kinase InhibitionKinase Panel2.1CDK2Cell Cycle Arrest

Table 2: In Vivo Efficacy in Xenograft Model (MCF-7)

Animal ModelDosing (mg/kg)RouteTGI (%)Tumor Volume (mm³)Body Weight Change (%)
Nude Mice25i.p.45350 ± 45-2.5
Nude Mice50i.p.68210 ± 30-5.1
Nude Mice100p.o.30480 ± 55-1.0

Table 3: Pharmacokinetic Profile in Rodents

SpeciesDose (mg/kg)RouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)Bioavailability (%)
Sprague-Dawley Rat10i.v.12500.12800100
Sprague-Dawley Rat50p.o.4502.0320023

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are example methodologies for the key experiments cited in the data summary.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells are treated with serial dilutions of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (0.1 to 100 µM) for 48 hours.

  • MTT Staining: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Data Analysis: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. Absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

In Vivo Xenograft Model

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: 5 x 10⁶ MCF-7 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When tumors reach an average volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups. The compound is administered intraperitoneally (i.p.) or orally (p.o.) daily for 21 days.

  • Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. Tumor growth inhibition (TGI) is calculated at the end of the study.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples created using the DOT language.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Target Identification Target Identification Cytotoxicity Assay (MTT)->Target Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Lead Compound Selection Xenograft Implantation Xenograft Implantation Animal Model Selection->Xenograft Implantation Compound Administration Compound Administration Xenograft Implantation->Compound Administration Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Compound Administration->Efficacy & Toxicity Assessment

Figure 1: Preclinical Drug Discovery Workflow

G Compound Compound CDK2 CDK2 Compound->CDK2 inhibits Rb Protein Rb Protein CDK2->Rb Protein phosphorylates Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest Cyclin E Cyclin E Cyclin E->CDK2 activates E2F E2F Rb Protein->E2F inhibits G1/S Transition G1/S Transition E2F->G1/S Transition promotes

Figure 2: Proposed Cell Cycle Arrest Pathway

A Comparative Analysis of the Antimicrobial Spectrum of a Phenyl-Substituted Tetrahydrocarbazole Derivative and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the in-vitro antimicrobial spectrum of a representative phenyl-substituted tetrahydrocarbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, against a panel of clinically relevant microorganisms. Its activity is benchmarked against established standard antibiotics: Ciprofloxacin, Tetracycline, and Penicillin. This document is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Carbazole derivatives have garnered significant interest due to their diverse biological activities, including potent antimicrobial properties. This guide focuses on a specific derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, to evaluate its potential as a lead compound in antimicrobial drug discovery. Its efficacy is compared with broad-spectrum antibiotics commonly used in clinical practice.

Comparative Antimicrobial Spectrum

The antimicrobial activity of the carbazole derivative and standard antibiotics is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher antimicrobial potency.

While specific experimental data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not publicly available, this comparison utilizes data from a closely related carbazole derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, to provide a representative analysis of the potential antimicrobial spectrum.[1]

MicroorganismCarbazole Derivative (µg/mL)Ciprofloxacin (µg/mL)Tetracycline (µg/mL)Penicillin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus30[1]0.5 - 21 - 40.015 - >128
Staphylococcus epidermidis50[1]0.12 - 160.25 - 160.06 - 32
Streptococcus pyogenes40[1]0.25 - 10.12 - 4<0.015 - 0.12
Gram-Negative Bacteria
Escherichia coli>70[1]0.008 - 40.5 - 64>128
Pseudomonas aeruginosa~20 (50% inhibition)[1]0.06 - >328 - 256>128

Note: The MIC values for standard antibiotics are sourced from generalized data and can vary significantly depending on the specific strain and resistance patterns.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in-vitro activity of an antimicrobial agent. The following protocol outlines the typical steps involved in a broth microdilution assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Preparation of Microbial Inoculum:

    • Pure colonies of the test microorganism are isolated from an agar plate.

    • Colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (carbazole derivative or standard antibiotic) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate. This creates a range of decreasing concentrations of the antimicrobial agent.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).

    • The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_culture Prepare Microbial Culture start->prep_culture prep_compound Prepare Test Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Discussion

Based on the available data for a representative carbazole derivative, the compound demonstrates notable activity against Gram-positive bacteria, with MIC values ranging from 30 to 50 µg/mL.[1] This is a promising finding, although its potency is generally lower than that of ciprofloxacin and, in some cases, tetracycline and penicillin against susceptible strains.

Significantly, the carbazole derivative showed limited activity against the Gram-negative bacterium Escherichia coli. However, it exhibited partial inhibition of Pseudomonas aeruginosa at a concentration of 20 µg/mL, suggesting a potential for further optimization to enhance its spectrum against this opportunistic pathogen.[1]

The broad-spectrum antibiotics, Ciprofloxacin and Tetracycline, generally exhibit potent activity against both Gram-positive and Gram-negative bacteria. Penicillin's spectrum is primarily focused on Gram-positive organisms, with most Gram-negative bacteria being intrinsically resistant.

Conclusion

The investigated phenyl-substituted tetrahydrocarbazole scaffold shows promise as a source of new antimicrobial agents, particularly against Gram-positive bacteria. Further structure-activity relationship (SAR) studies are warranted to improve its potency and broaden its spectrum of activity, especially against Gram-negative pathogens. The detailed experimental protocol provided serves as a foundation for standardized evaluation of such novel compounds. Future research should focus on synthesizing and testing a library of analogues to identify candidates with enhanced antimicrobial profiles suitable for further preclinical development.

References

comparative docking studies of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in-silico binding affinities of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol and other selected kinase inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This guide presents a comparative molecular docking study of the novel compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol against three clinically approved kinase inhibitors: Imatinib, Erlotinib, and Gefitinib. The study focuses on their predicted binding affinities and interactions with the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein involved in tumor angiogenesis. This analysis provides valuable insights for researchers, scientists, and professionals in the field of drug development.

Carbazole derivatives are a promising class of compounds with potential as kinase inhibitors.[1] Protein kinases play a crucial role in various cellular processes, and their dysregulation is often associated with diseases like cancer.[1] The compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, also known as casin, has been identified as a kinase inhibitor.[2] This guide aims to contextualize its potential efficacy through a comparative docking study.

Comparative Docking Analysis

Molecular docking simulations were performed to predict the binding affinity of the selected compounds to the active site of VEGFR2. The results, including docking scores and predicted binding affinities, are summarized below.

CompoundPubChem CIDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol10137597-9.855
Imatinib5291-9.2150
Erlotinib176870-8.7320
Gefitinib123631-8.5450

Visualizing Kinase Inhibition

To understand the broader context of kinase inhibition, the following diagram illustrates a simplified signaling pathway.

cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Cellular Response Cellular Response Downstream Signaling->Cellular Response Proliferation, Survival, etc. Proliferation, Survival, etc. Cellular Response->Proliferation, Survival, etc.

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the mechanism of action for a kinase inhibitor.

Experimental Protocols

The following section details the methodology used for the comparative docking study.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of VEGFR2 (PDB ID: 1T46) was obtained from the Protein Data Bank.[3] The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

  • Ligand Structures: The 2D structures of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, Imatinib, Erlotinib, and Gefitinib were obtained from the PubChem database. These structures were converted to 3D, and their energy was minimized using the MMFF94 force field.

2. Molecular Docking Simulation:

  • Grid Box Generation: A grid box was defined around the ATP-binding site of VEGFR2 to encompass the active site.

  • Docking Algorithm: The docking simulations were performed using AutoDock Vina.[4] The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum number of 2,500,000 energy evaluations.

  • Pose Selection: For each ligand, the pose with the lowest binding energy was selected for further analysis.

3. Analysis of Results:

The binding interactions of the docked ligands with the amino acid residues in the active site of VEGFR2 were visualized and analyzed using discovery studio. The docking scores and predicted binding affinities were calculated to compare the potential efficacy of the compounds.

Workflow of the Comparative Docking Study

The flowchart below outlines the key steps involved in the computational analysis.

start Start protein_prep Protein Preparation (VEGFR2 - PDB ID: 1T46) start->protein_prep ligand_prep Ligand Preparation (Test Compound & Comparators) start->ligand_prep grid_gen Grid Box Generation (Active Site Definition) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energies & Interactions) docking->analysis comparison Comparative Analysis analysis->comparison end End comparison->end

Caption: The experimental workflow for the comparative molecular docking study.

Conclusion

This comparative guide provides a snapshot of the potential of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol as a VEGFR2 inhibitor based on in-silico docking studies. The predicted binding affinity of the novel carbazole derivative was found to be comparable to, and in this simulation, slightly better than the established kinase inhibitors Imatinib, Erlotinib, and Gefitinib. These computational findings suggest that carbazole-based compounds are a promising avenue for the development of novel kinase inhibitors.[1] However, it is crucial to note that these are predictive computational results, and further in-vitro and in-vivo experimental validation is necessary to confirm the biological activity and therapeutic potential of this compound.

References

A Comparative Guide to Assessing the Off-Target Effects of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a framework for the comprehensive assessment of the off-target effects of the novel compound, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Direct experimental data on the specific off-target profile of this molecule is not currently available in public literature. However, the broader class of carbazole and tetrahydrocarbazole derivatives is known for a wide range of biological activities, suggesting a potential for multiple molecular interactions.[1][2][3][4][5][6][7] This document outlines a recommended strategy for characterizing the selectivity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol and compares this proposed investigational workflow with standard industry practices for off-target profiling.

Introduction to the Pharmacological Landscape of Carbazole Derivatives

Carbazole-containing compounds are a well-established pharmacophore, demonstrating a remarkable diversity of biological activities.[2] Derivatives of the carbazole scaffold have been investigated for their therapeutic potential in a variety of disease areas, including oncology, infectious diseases, and neurology.[1][2] This promiscuous bioactivity underscores the critical need for a thorough off-target effect analysis for any new analogue, including 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Table 1: Summary of Known Biological Activities of Structurally Related Carbazole Derivatives

Biological Target/ActivityTherapeutic AreaRepresentative Compound ClassReference
Kinase Inhibition (e.g., Pim-kinases, JAK/STAT)Oncology, InflammationN-substituted carbazoles, Pyrrolocarbazoles[1][5]
DNA Intercalation/Topoisomerase InhibitionOncology5,8-Dimethyl-9H-carbazole derivatives[6]
Hippo Pathway Modulation (YAP1/TAZ)OncologyN-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine[7]
Acetylcholinesterase (AChE) InhibitionNeurodegenerative Disease6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazoles[3]
Antiviral (Human Papillomavirus)Infectious Disease1-aminotetrahydrocarbazoles[4]
Antimicrobial/AntifungalInfectious DiseaseN-substituted carbazoles[1]
Cytoskeletal DynamicsOncologyN-alkylated carbazole derivatives[6]

Recommended Off-Target Screening Strategy

A tiered approach is recommended to efficiently screen for and characterize the off-target liabilities of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This involves a combination of in silico predictions and in vitro experimental validation.

G cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Focused Validation cluster_2 Tier 3: Cellular & Phenotypic Confirmation A In Silico Prediction (SEA, Cheminformatics) B Broad Off-Target Panel (e.g., Eurofins SafetyScreen, CEREP) - GPCRs, Kinases, Ion Channels, Transporters A->B Guide Panel Selection C Initial Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C Inform Concentration Range D Dose-Response Assays for Hits (IC50/EC50 Determination) B->D C->D E Secondary & Orthogonal Assays (e.g., Radioligand Binding, Functional Assays) D->E F Target Engagement Assays in Cells (e.g., CETSA, NanoBRET) E->F H Pathway Analysis (Western Blot, qPCR) F->H G Phenotypic Screening (High-Content Imaging, Cell Painting) G->H

Figure 1. Proposed tiered workflow for off-target assessment.

Comparative Analysis of Screening Panels

For a comprehensive Tier 1 screen, commercially available panels offer a broad yet cost-effective initial assessment. The choice of panel should be guided by both in silico predictions and the known activities of the carbazole class.

Table 2: Comparison of Representative Commercial Off-Target Screening Panels

Panel ProviderPanel NameNumber of TargetsKey Target Classes CoveredRecommended Use Case
Eurofins DiscoverySafetyScreen44™44GPCRs, Ion Channels, Transporters, KinasesStandard early-stage safety assessment.
Charles RiverSafety PharmacologyCustomizableCNS, Cardiovascular, RespiratoryIn vivo follow-up and regulatory submission.
Reaction BiologyKinase Screening>700Protein & Lipid KinasesDeep profiling of kinase selectivity. Highly relevant for carbazole derivatives.
Creative BiolabsOff-Target ScreeningCell-based arraysMembrane & Secreted ProteinsAssessing binding to cell surface proteins, useful for biologics and small molecules.[8]

Given the known propensity of carbazoles to interact with kinases, a broad kinase panel is strongly recommended for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.[5]

Key Experimental Protocols

Below are detailed methodologies for key experiments proposed in the screening workflow.

Kinase Inhibition Assay (Example: Adapta™ Universal Kinase Assay)
  • Principle: A fluorescence-based immunoassay to measure the amount of ADP produced during an enzymatic kinase reaction.

  • Materials: Adapta™ Assay Kit (Thermo Fisher Scientific), test compound, purified kinase, substrate peptide, ATP.

  • Procedure:

    • Prepare a serial dilution of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in DMSO.

    • In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP to initiate the reaction.

    • Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate at room temperature for 60 minutes.

    • Add the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer solution to stop the reaction.

    • Incubate for 15 minutes.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on control wells and plot against the compound concentration to determine the IC50 value.

GPCR Binding Assay (Example: Radioligand Binding)
  • Principle: Measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Materials: Cell membranes expressing the target GPCR, radiolabeled ligand (e.g., ³H-spiperone for D₂ receptor), test compound, scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Cellular Thermal Shift Assay (CETSA)
  • Principle: Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Materials: Intact cells, test compound, lysis buffer, antibodies for Western blot or mass spectrometer.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions across a range of temperatures.

    • Cool and lyse the cells.

    • Separate soluble and precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of target protein remaining in solution at each temperature.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Predicted Pathway Interactions

Based on published data for similar tetrahydrocarbazole structures, the Hippo signaling pathway is a potential off-target.[7] The diagram below illustrates this pathway and the potential point of intervention.

G cluster_nuc Upstream Upstream Signals (Cell Density, Mechanical Stress) MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP_TAZ->TEAD co-activates YAP_TAZ->TEAD translocation to nucleus Proliferation Gene Transcription (Cell Proliferation, Anti-Apoptosis) TEAD->Proliferation drives Nucleus Nucleus Compound Carbazole Derivative Compound->LATS1_2 may promote phosphorylation

Figure 2. The Hippo signaling pathway and a potential point of modulation by carbazole derivatives.

Conclusion and Future Directions

While 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is a novel chemical entity, the extensive biological activities of the broader carbazole family mandate a rigorous assessment of its off-target effects. The proposed tiered strategy, combining in silico analysis, broad panel screening, and focused biochemical and cellular assays, provides a robust framework for characterizing its selectivity profile. This approach will enable a comprehensive understanding of the compound's mechanism of action and potential safety liabilities, which is essential for its further development as a therapeutic agent. Future studies should prioritize kinase and GPCR panel screenings, followed by cellular validation of any identified hits.

References

Safety Operating Guide

Safe Disposal of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, a carbazole derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of related carbazole compounds and general principles of laboratory chemical waste management.

Chemical Hazard Profile

To ensure safe handling and disposal, it is crucial to understand the potential hazards associated with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. The data presented below is based on the parent compound, carbazole, and ethanol, a common solvent for similar compounds.

PropertyCarbazoleEthanol2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Predicted)
Physical State SolidLiquidLikely solid or viscous liquid
Flammability Not highly flammableHighly flammable liquid and vapor[1][2][3]Treat as flammable, especially if in solution with flammable solvents.
Toxicity Toxic to aquatic life with long lasting effects[4]Causes serious eye irritation[1][2][3]Assume toxicity to aquatic life and potential for eye irritation.
Reactivity Violent reaction with strong oxidizers and alkalis[5]Risk of ignition; vapors may form explosive mixtures with air[3]Avoid contact with strong oxidizing agents and sources of ignition.[5]
Personal Protective Equipment (PPE) Protective gloves, clothing, eye, and face protection[4]Protective gloves, clothing, eye, and face protection[1]Wear appropriate PPE, including gloves, lab coat, and safety goggles.

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This protocol is designed to minimize risk to personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol waste in a dedicated, clearly labeled, and sealed hazardous waste container.
  • Liquid Waste: If the compound is in a solution (e.g., with ethanol), collect it in a separate, sealed, and labeled container for flammable liquid waste. Do not mix with other waste streams.[6]
  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be collected in a designated solid hazardous waste container.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol".
  • Include hazard warnings such as "Toxic" and "Flammable" (if in a flammable solvent).
  • Indicate the date of waste accumulation.

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
  • The SAA should be away from sinks, floor drains, heat sources, and direct sunlight.[6]
  • Ensure secondary containment is in place to prevent spills.[6]
  • Store in a well-ventilated area.[1][4][7]

4. Disposal:

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.
  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]
  • Do not dispose of this chemical down the drain or in regular trash.[6][7][8] Carbazole and its derivatives are toxic to aquatic life.[4]

Visualizing the Disposal Workflow

To provide a clear overview of the disposal process, the following diagrams illustrate the key steps and logical relationships involved.

cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal Solid Waste Solid Waste Labeling Labeling Solid Waste->Labeling Liquid Waste Liquid Waste Liquid Waste->Labeling Contaminated Materials Contaminated Materials Contaminated Materials->Labeling Storage Storage Labeling->Storage EHS Pickup EHS Pickup Storage->EHS Pickup

Caption: Disposal workflow from collection to final EHS pickup.

cluster_inputs Inputs cluster_process Process cluster_output Output Compound Compound Segregation Segregation Compound->Segregation is handled via Regulations Regulations Regulations->Segregation informs Safe Disposal Safe Disposal Labeling Labeling Segregation->Labeling Storage Storage Labeling->Storage Storage->Safe Disposal

Caption: Logical relationship of inputs leading to safe disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.